LOC1886
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C13H11N3O2 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC名 |
imidazol-1-yl-(4-methoxy-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C13H11N3O2/c1-18-12-4-2-3-10-9(12)7-11(15-10)13(17)16-6-5-14-8-16/h2-8,15H,1H3 |
InChIキー |
KVCZCNUNOCVNIE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C=C(N2)C(=O)N3C=CN=C3 |
製品の起源 |
United States |
Foundational & Exploratory
LOC1886: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
LOC1886 is a small molecule inhibitor that demonstrates a unique allosteric mechanism of action against Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. By covalently binding to a cysteine residue (C66) distal from the active site, this compound induces a conformational change that not only inhibits the enzyme's peroxide-reducing activity but also leads to its degradation. This dual action culminates in the accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death in cancer cells dependent on GPX4. This guide provides a comprehensive overview of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction
Glutathione Peroxidase 4 (GPX4) is a critical enzyme in the cellular defense against lipid peroxidation, a process implicated in a form of regulated cell death known as ferroptosis. The dysregulation of ferroptosis has been linked to various disease states, including cancer. Aggressive cancers, particularly those that have undergone an epithelial-to-mesenchymal transition (EMT), often exhibit a heightened dependence on GPX4 for survival, making it a compelling therapeutic target. This compound has emerged from screening efforts as a novel covalent inhibitor of GPX4, demonstrating a distinct mechanism for inducing ferroptosis.
Mechanism of Action: Allosteric Inhibition and Degradation of GPX4
The primary mechanism of action of this compound involves its covalent interaction with the GPX4 enzyme.
2.1. Covalent Binding to an Allosteric Site:
-
This compound was identified as a hit from a thermal shift screening assay, indicating direct binding to GPX4.[1][2]
-
Subsequent ¹H, ¹⁵N-HSQC-NMR assays revealed that this compound strongly interacts with a binding site around cysteine 66 (C66) of GPX4.[1][2]
-
Mass spectrometry analysis confirmed that this compound covalently binds to the GPX4 U46C mutant.[1][2] The proposed reaction involves a nucleophilic substitution where the cysteine thiol of GPX4 attacks and displaces the imidazole (B134444) ring of this compound, forming a stable thioester bond.[2]
-
Co-crystal structures of GPX4 in complex with this compound have confirmed this binding at the C66 residue.[2] This binding event occurs at an allosteric site, meaning it is spatially distinct from the enzyme's active site.[1][2]
2.2. Conformational Change and Inhibition of Enzymatic Activity:
-
The covalent binding of this compound to the C66 allosteric site induces a conformational change in GPX4.[2] Specifically, residues L166-F170 transition from a loop to a helical structure.[2]
-
This structural alteration inhibits the enzymatic ability of GPX4 to reduce phospholipid hydroperoxides.[1][2]
2.3. Induction of GPX4 Degradation:
-
In addition to inhibiting its enzymatic function, treatment of HT-1080 cells with this compound leads to the degradation of the native GPX4 protein.[1][2]
2.4. Triggering Ferroptosis:
-
The dual effects of enzymatic inhibition and protein degradation lead to a significant increase in lipid peroxidation within the cell.[1][2]
-
This accumulation of lipid ROS is a hallmark of ferroptosis.
-
The ferroptotic cell death induced by this compound can be rescued by the ferroptosis-specific inhibitor ferrostatin-1 and the lipophilic antioxidant alpha-tocopherol.[1][2]
-
Conversely, inhibitors of other cell death pathways, such as the apoptosis inhibitor Z-VAD-FMK and the necroptosis inhibitor Nec-1s, do not rescue the cells from this compound-induced death, confirming the specificity of the ferroptotic mechanism.[1][2]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Thermal Shift (ΔTm) | 3°C | Purified GPX4 | [1][2] |
| Inhibition of GPX4 in Cell Lysate | Significant inhibition at 200 µM | HT1080 cell lysates | [1] |
| Degradation of Native GPX4 | Significant degradation at 100 µM | HT-1080 cells | [1] |
Note: Specific Ki values for this compound were not detailed in the provided search results, though it was noted to have lower potency than other GPX4 inhibitors like RSL3 and ML162.[2]
Experimental Protocols
4.1. Intact Protein MALDI MS Analysis:
-
Purpose: To confirm the covalent binding of this compound to GPX4.
-
Protocol:
-
40 µM of GPX4 U46C protein was incubated with 375 µM of this compound.
-
The incubation was performed in a reaction buffer (20 mM Tris pH 9.0, 100 mM NaCl, 2 mM TCEP, 1.5% DMSO).
-
The mixture was incubated at 37°C for 4 hours, then transferred to 4°C overnight.
-
Covalent binding was confirmed using intact protein Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS).
-
For crystallization, the protein-inhibitor complex was exchanged into a crystallization buffer (20 mM Tris pH 8.0, 300 mM NaCl, 3 mM TCEP) and concentrated to 5 mg/ml.[1]
-
4.2. GPX4 Enzymatic Activity Assay (Cell Lysate):
-
Purpose: To measure the inhibitory effect of this compound on GPX4 activity in a cellular context.
-
Protocol:
-
HT1080 cell lysates were prepared.
-
The lysates were preincubated with either DMSO (control), 50 µM RSL3 (positive control), or 200 µM this compound.
-
The enzymatic activity of GPX4, specifically its ability to reduce phospholipid hydroperoxides, was then measured.
-
Statistical analysis was performed using a one-way ANOVA followed by Dunnett's multiple comparisons test.[1]
-
4.3. Cellular GPX4 Degradation Assay:
-
Purpose: To determine if this compound induces the degradation of GPX4 in cells.
-
Protocol:
-
HT-1080 cells were treated with 100 µM this compound.
-
The levels of native GPX4 protein were assessed, likely via Western Blot or a similar protein quantification method.
-
An unpaired t-test was performed to determine statistical significance.[1]
-
4.4. Lipid Peroxidation Assay (C11-BODIPY):
-
Purpose: To quantify the induction of lipid ROS, a key indicator of ferroptosis.
-
Protocol:
-
HT-1080 cells were treated with this compound. RSL3 was used as a positive control.
-
To confirm ferroptosis, a rescue experiment was performed by co-treating cells with the ferroptosis inhibitor ferrostatin-1.
-
The fluorescent probe C11-BODIPY (581/591) was used to measure lipid peroxidation, likely via flow cytometry or fluorescence microscopy.[1][2]
-
4.5. Cell Viability/Ferroptosis Rescue Assay:
-
Purpose: To confirm that this compound induces cell death specifically via ferroptosis.
-
Protocol:
-
HT-1080 fibrosarcoma cells were treated with this compound.
-
Rescue agents were co-incubated with this compound in separate experimental arms:
-
Ferrostatin-1 (ferroptosis inhibitor)
-
Alpha-tocopherol (lipophilic antioxidant)
-
Z-VAD-FMK (apoptosis inhibitor)
-
Nec-1s (necroptosis inhibitor)
-
-
Cell viability was assessed to determine which inhibitors could rescue the cells from this compound-induced death.[1][2]
-
Visualizations
Caption: Mechanism of this compound leading to ferroptosis.
Caption: Logical workflow for characterizing this compound.
References
The Role of LOC1886 in Inducing Ferroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2][3][4] This process is distinct from other forms of programmed cell death such as apoptosis and necroptosis.[1] The central axis of ferroptosis regulation involves the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4), which plays a crucial role in detoxifying lipid peroxides.[1][4] Inhibition of GPX4 activity leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[1][4] Small molecules that can modulate GPX4 activity are therefore of significant interest for therapeutic development, particularly in oncology.[1][5]
This technical guide focuses on LOC1886, a novel small molecule inhibitor of GPX4, and its role in the induction of ferroptosis.[6][7] this compound has been identified as a covalent binder to an allosteric site on GPX4, leading to both its inhibition and degradation, thereby potently inducing ferroptosis in cancer cells.[6][7] This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its activity, detailed experimental protocols for its study, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound
This compound induces ferroptosis primarily through the direct inhibition and subsequent degradation of GPX4.[6][7] Unlike some ferroptosis inducers that act upstream by depleting glutathione (GSH), such as erastin, this compound directly targets the central regulator of lipid peroxidation.[1][8]
Allosteric Inhibition: this compound is a lead-optimized compound identified through high-throughput screening.[6][7] It covalently binds to an allosteric site on GPX4, specifically at Cys66.[6][7] This binding is distinct from the active site containing the catalytic selenocysteine.[7] The covalent modification of Cys66 by this compound leads to a conformational change in the protein, which in turn inhibits its enzymatic activity.[6][7]
GPX4 Degradation: In addition to enzymatic inhibition, treatment with this compound has been shown to induce the degradation of the GPX4 protein in cells.[6][7] The precise mechanism of this degradation is still under investigation but contributes to the overall reduction of cellular capacity to repair lipid peroxides.
Induction of Lipid Peroxidation: By inhibiting and degrading GPX4, this compound leads to a significant increase in lipid peroxidation.[6][7] This accumulation of lipid ROS is a hallmark of ferroptosis and the ultimate cause of cell death. The effect of this compound on lipid peroxidation can be rescued by treatment with the ferroptosis-specific inhibitor ferrostatin-1.[6][7]
Signaling Pathway of this compound-Induced Ferroptosis
The signaling pathway initiated by this compound culminates in ferroptotic cell death. The key steps are outlined in the diagram below.
Caption: Signaling pathway of this compound-induced ferroptosis.
Quantitative Data
The following table summarizes the key quantitative data regarding the activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| GPX4 Inhibition | |||
| Enzymatic Activity Inhibition (cellular lysate) | Significant inhibition at 200 µM | HT1080 cell lysates | [6] |
| Inhibition Constant (Ki) on purified GPX4U46C | ~100 µM | Purified protein | [6] |
| GPX4 Degradation | |||
| GPX4 Protein Levels | Significant reduction after treatment with 100 µM this compound | HT1080 cells | [6] |
| Induction of Lipid Peroxidation | |||
| C11-BODIPY Fluorescence (Lipid ROS) | Significant increase with 100 µM this compound, comparable to 200 nM RSL3 | HT1080 cells | [6][7] |
| Induction of Ferroptosis | |||
| Cell Viability | Potent induction of cell death, rescued by ferrostatin-1 | HT1080 cells | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in inducing ferroptosis.
Cell Culture and Treatment
-
Cell Line: HT-1080 fibrosarcoma cells are commonly used for studying ferroptosis.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for western blotting or flow cytometry). After overnight attachment, the medium is replaced with fresh medium containing this compound at the desired concentration (e.g., 100 µM). Control cells are treated with an equivalent concentration of the vehicle (e.g., DMSO). For rescue experiments, cells are co-treated with this compound and a ferroptosis inhibitor like ferrostatin-1 (e.g., 1 µM).
GPX4 Enzymatic Activity Assay
This assay measures the ability of GPX4 in cell lysates to reduce phospholipid hydroperoxides.
-
Lysate Preparation: HT1080 cells are harvested and lysed in a suitable buffer.
-
Pre-incubation: Cell lysates are pre-incubated with DMSO (vehicle control), RSL3 (positive control, e.g., 50 µM), or this compound (e.g., 200 µM).
-
Enzymatic Reaction: The enzymatic activity of GPX4 is then measured using a commercially available kit or a published protocol that monitors the reduction of a phospholipid hydroperoxide substrate.
Western Blotting for GPX4 Degradation
This protocol is used to assess the levels of GPX4 protein following treatment with this compound.
-
Cell Lysis: After treatment with this compound (e.g., 100 µM) for a specified time, cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against GPX4. A primary antibody against a loading control (e.g., β-actin or GAPDH) is also used.
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) system. Band intensities are quantified using densitometry software.
Lipid Peroxidation Assay using C11-BODIPY
This flow cytometry-based assay quantifies the extent of lipid peroxidation in cells.
-
Cell Treatment: HT1080 cells are treated with DMSO, RSL3 (e.g., 200 nM), or this compound (e.g., 100 µM), with or without ferrostatin-1.
-
Staining: Towards the end of the treatment period, cells are incubated with the fluorescent probe C11-BODIPY 581/591 (e.g., at 2.5 µM) for 30 minutes.
-
Flow Cytometry: Cells are harvested, washed, and resuspended in PBS. The fluorescence of C11-BODIPY is then analyzed by flow cytometry. Oxidation of the probe results in a shift in its fluorescence emission from red to green, which can be quantified.
Cell Viability Assay
This assay determines the effect of this compound on cell survival.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of this compound, with or without ferroptosis inhibitors (ferrostatin-1), apoptosis inhibitors (Z-VAD-FMK), or necroptosis inhibitors (Nec-1s).
-
Viability Measurement: After the desired incubation period (e.g., 24-48 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with propidium (B1200493) iodide and analysis by flow cytometry.
Experimental Workflow
The following diagram illustrates a general experimental workflow for investigating the ferroptosis-inducing activity of this compound.
Caption: A typical workflow for characterizing this compound.
Conclusion
This compound represents a promising chemical probe and a potential starting point for the development of therapeutics that target the GPX4-mediated ferroptosis pathway. Its unique mechanism of action, involving both allosteric inhibition and degradation of GPX4, provides a potent means of inducing ferroptosis in cancer cells. The experimental protocols and data presented in this guide offer a framework for researchers and drug developers to further investigate this compound and similar molecules. Future studies should aim to elucidate the precise mechanism of this compound-induced GPX4 degradation and evaluate its efficacy and safety in preclinical models of cancer and other diseases where ferroptosis induction may be beneficial.
References
- 1. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ferroptosis opens new avenues for the development of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]
- 4. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Potent Covalent Glutathione Peroxidase 4 Inhibitors as Highly Selective Ferroptosis Inducers for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Allosteric inhibitors of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 8. Advances in Ferroptosis-Inducing Agents by Targeted Delivery System in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Allosteric Inhibition of GPX4 by LOC1886
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism, quantitative parameters, and experimental validation of LOC1886, a novel allosteric inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4). GPX4 is a critical enzyme in the prevention of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. The discovery of an allosteric site on GPX4 has opened new avenues for therapeutic intervention, particularly in cancers that are dependent on GPX4 for survival.[1][2] this compound serves as a key probe compound for validating this allosteric approach.[1]
Quantitative Data Summary
This compound covalently modifies GPX4 at an allosteric site, leading to enzyme inhibition and subsequent cellular effects. The following table summarizes the key quantitative data associated with its activity.
| Parameter | Value | Target/System | Description | Citation |
| Inhibition Constant (Ki) | 102 µM | Purified GPX4U46C protein | Measures the binding affinity of this compound to the purified GPX4 enzyme. | [3][4] |
| Enzymatic Inhibition | Effective at 200 µM | HT-1080 cell lysates | Concentration at which this compound significantly inhibits the ability of cellular GPX4 to reduce phospholipid hydroperoxides. | [1][4] |
| GPX4 Degradation | Effective at 100 µM | HT-1080 cells | Concentration that induces the degradation of native GPX4 protein within cells. | [1][4] |
| Lipid Peroxidation | Effective at 100 µM | HT-1080 cells | Concentration that causes a significant increase in cellular lipid peroxidation, indicative of ferroptosis. | [1][3] |
| Cell Viability Reduction | Effective at 125 µM | HT-1080 cells | Concentration that reduces the viability of cancer cells through the induction of ferroptosis. | [4] |
Mechanism of Allosteric Inhibition
Unlike active-site inhibitors, this compound targets a distinct, non-conserved allosteric site on GPX4.[1] Mass spectrometry and co-crystal structure analysis have confirmed that this compound covalently binds to Cysteine 66 (C66) and has also been observed to modify Cysteine 10 (C10) within this allosteric pocket.[5]
This covalent binding event induces a significant conformational change in the enzyme.[1][2] Specifically, residues near the binding site (L166-F170) transition from a loop to a helix structure.[4] This structural rearrangement not only inhibits the enzyme's catalytic activity but also triggers its subsequent degradation within the cellular environment.[1][4] The inhibition of GPX4's function—the reduction of phospholipid hydroperoxides (PLOOH) to their corresponding alcohols (PLOH)—leads to an accumulation of lipid reactive oxygen species (ROS), culminating in ferroptotic cell death.[1][4]
Signaling Pathway: From GPX4 Inhibition to Ferroptosis
The inhibition of GPX4 by this compound initiates a well-defined signaling cascade that results in ferroptosis. In a healthy cell, GPX4, using glutathione (GSH) as a cofactor, detoxifies lipid hydroperoxides. When this compound inhibits GPX4, this protective mechanism fails. The unchecked accumulation of lipid peroxides on cellular membranes, particularly those containing polyunsaturated fatty acids (PUFAs), leads to membrane damage, increased lipid ROS, and ultimately, iron-dependent cell death known as ferroptosis.[1][6] This entire process can be rescued by ferroptosis-specific inhibitors like ferrostatin-1, confirming the pathway.[1][4]
Experimental Protocols
The characterization of this compound as a GPX4 inhibitor involved several key biophysical and cell-based assays.
GPX4 Enzymatic Activity Assay (Coupled Enzyme Assay)
This assay measures GPX4 activity by monitoring the consumption of NADPH, which has a distinct absorbance at 340 nm.[1][7]
-
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of purified GPX4 or GPX4 in cell lysates.
-
Principle: GPX4 reduces a substrate (e.g., phospholipid hydroperoxide), consuming reduced glutathione (GSH). Glutathione reductase (GR) then regenerates GSH from its oxidized form (GSSG), a process that consumes NADPH. The rate of NADPH disappearance is proportional to GPX4 activity.
-
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.3) containing 1 mM EDTA, 3 mM GSH, 0.2 mM NADPH, and glutathione reductase (approx. 0.15 units).[7]
-
Inhibitor Incubation: Pre-incubate the GPX4 source (either purified GPX4U46C protein or HT-1080 cell lysate) with this compound (e.g., 200 µM) or a DMSO vehicle control for a defined period.[1][4]
-
Initiation: Initiate the reaction by adding the hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide, PCOOH).[8]
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Analysis: Calculate the rate of NADPH consumption to determine GPX4 activity. The inhibition constant (Ki) can be determined by measuring activity across a range of substrate and inhibitor concentrations.[1][4]
-
Lipid Peroxidation Assay (C11-BODIPY Staining)
This flow cytometry-based assay quantifies lipid ROS, a key marker of ferroptosis.[1][4]
-
Objective: To measure the increase in lipid peroxidation in cells treated with this compound.
-
Principle: The fluorescent probe C11-BODIPY 581/591 is incorporated into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red to green. The increase in green fluorescence is proportional to the level of lipid peroxidation.
-
Methodology:
-
Cell Treatment: Treat HT-1080 cells with this compound (e.g., 100 µM), a positive control (e.g., RSL3), and a DMSO vehicle control for a specified time. A rescue condition co-treated with ferrostatin-1 should be included.[4]
-
Staining: Incubate the treated cells with the C11-BODIPY probe.
-
Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence intensity in both the green (oxidized) and red (reduced) channels.
-
Analysis: Quantify the shift from red to green fluorescence to determine the extent of lipid peroxidation. Compare the results from this compound-treated cells to controls.[1]
-
Covalent Binding and Site Identification
Mass spectrometry is used to confirm the covalent nature of the inhibitor and identify its binding site.[1][5]
-
Objective: To verify that this compound covalently binds to GPX4 and to identify the modified amino acid residue(s).
-
Methodology:
-
Incubation: Incubate purified GPX4U46C protein with an excess of this compound or DMSO control.[4]
-
Intact Protein Analysis: Analyze the intact protein using MALDI-MS to detect a mass shift corresponding to the addition of the this compound molecule. The observed mass shift can confirm the covalent adduction.[1][5]
-
Peptide Mapping (LC-MS/MS): Digest the protein-inhibitor complex with a protease (e.g., trypsin).
-
Analysis: Analyze the resulting peptides by LC-MS/MS. Identify the peptide fragment containing the mass shift and perform fragmentation analysis (MS/MS) to pinpoint the exact modified residue (e.g., C66).[5]
-
Experimental and Validation Workflow
The identification and characterization of this compound followed a logical progression from initial screening to detailed mechanistic studies.
Conclusion
This compound is a crucial chemical tool that validates the allosteric pocket surrounding C66 as a druggable site on GPX4.[1] Its mechanism of action—covalent binding leading to conformational change, inhibition, and degradation—provides a multi-pronged approach to inactivating the enzyme. While this compound itself has relatively modest potency and may not be suitable for in vivo use, it serves as an invaluable starting point for the design and optimization of next-generation allosteric GPX4 inhibitors for treating aggressive, drug-resistant cancers and other diseases where ferroptosis modulation is therapeutically beneficial.[4][9]
References
- 1. Small Molecule Allosteric inhibitors of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule allosteric inhibitors of GPX4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 5. columbia.edu [columbia.edu]
- 6. A masked zinger to block GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NEW STRATEGIES FOR THE ISOLATION AND ACTIVITY DETERMINATION OF NATURALLY OCCURRING TYPE-4 GLUTATHIONE PEROXIDASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A tangible method to assess native ferroptosis suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Impact of LOC1886 on Lipid Peroxidation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
LOC1886 is a novel small-molecule compound that has been identified as a covalent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme in the regulation of lipid peroxidation and ferroptosis. This document provides a technical guide on the mechanism of action of this compound, its effects on lipid peroxidation, and the experimental protocols used to characterize its activity.
Introduction to Lipid Peroxidation
Lipid peroxidation is a metabolic process that causes the oxidative degradation of lipids. It is a chain reaction that, once initiated, can lead to the production of a variety of reactive aldehyde products, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). These products can damage cellular components, including proteins, DNA, and lipids themselves, leading to cellular dysfunction and death. The process of lipid peroxidation is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular diseases, and cancer.
One of the key defense mechanisms against lipid peroxidation is the enzyme Glutathione Peroxidase 4 (GPX4). GPX4 is a unique glutathione peroxidase that can directly reduce lipid hydroperoxides within biological membranes and lipoproteins, thereby terminating the lipid peroxidation chain reaction. Inhibition of GPX4 can lead to an accumulation of lipid peroxides and induce a specific form of regulated cell death known as ferroptosis.
This compound: A Covalent Inhibitor of GPX4
This compound is a small molecule that has been identified as a potent and specific inhibitor of GPX4. Research has demonstrated that this compound covalently binds to the cysteine residue at position 66 (C66) of the GPX4 protein.[1] This covalent modification leads to the inhibition of GPX4's enzymatic activity and subsequent degradation of the GPX4 protein.[1]
Mechanism of Action
The proposed mechanism of action for this compound involves a nucleophilic substitution reaction where the thiol group of the C66 residue in GPX4 attacks the imidazole (B134444) ring of this compound, forming a stable thioester bond.[1] This covalent binding allosterically inhibits the enzyme's ability to reduce lipid hydroperoxides.
Caption: Mechanism of this compound action on GPX4.
Effect of this compound on Lipid Peroxidation
By inhibiting GPX4, this compound treatment leads to a significant increase in intracellular lipid reactive oxygen species (ROS), a hallmark of lipid peroxidation.[1] This effect has been observed in various cell lines, including the HT-1080 fibrosarcoma cell line.[1] The increase in lipid peroxidation induced by this compound can be reversed by treatment with the ferroptosis-specific inhibitor, ferrostatin-1, and the lipophilic antioxidant, alpha-tocopherol, confirming that this compound's effects are mediated through the ferroptosis pathway.[1]
Quantitative Data on Lipid Peroxidation
The following table summarizes the observed effects of this compound on markers of lipid peroxidation and cell viability.
| Cell Line | Treatment | Concentration | Effect | Measurement | Reference |
| HT-1080 | This compound | Not specified | Significant increase in lipid ROS | C11-BODIPY fluorescence | [1] |
| HT-1080 | This compound + Ferrostatin-1 | Not specified | Rescue of lipid ROS increase | C11-BODIPY fluorescence | [1] |
| HT-1080 | This compound | Not specified | Induction of ferroptosis | Cell viability assay | [1] |
| HT-1080 | This compound + Ferrostatin-1 | Not specified | Rescue of ferroptosis | Cell viability assay | [1] |
| HT-1080 | This compound + α-Tocopherol | Not specified | Rescue of ferroptosis | Cell viability assay | [1] |
| HT-1080 | This compound | 100 µM | Degradation of GPX4 protein | Western Blot | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. The following sections outline the methodologies used to assess the impact of this compound on lipid peroxidation.
Cell Culture and Treatment
-
Cell Line: HT-1080 fibrosarcoma cells.
-
Culture Conditions: Standard cell culture conditions (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator).
-
Treatment: Cells are treated with this compound at the desired concentration and for the specified duration. For rescue experiments, cells are co-treated with this compound and ferrostatin-1 or alpha-tocopherol.
Lipid ROS Measurement using C11-BODIPY
This assay utilizes the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation. The probe shifts its fluorescence emission from red to green upon oxidation of the polyunsaturated butadienyl portion of the dye.
Caption: General workflow for lipid ROS measurement.
-
Protocol:
-
Seed HT-1080 cells in a suitable plate format.
-
Treat cells with this compound and/or other compounds for the desired time.
-
Incubate the cells with C11-BODIPY probe (e.g., 2.5 µM) for a specified time (e.g., 30 minutes).
-
Wash the cells with PBS to remove excess probe.
-
Analyze the green and red fluorescence using a flow cytometer or fluorescence microscope. An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.
-
GPX4 Activity Assay
The enzymatic activity of GPX4 can be measured using an in vitro assay with purified enzyme or in cell lysates. A common method involves monitoring the NADPH oxidation rate in the presence of a lipid hydroperoxide substrate.
-
Protocol (using purified GPX4):
-
Purify recombinant GPX4 protein.
-
Prepare a reaction mixture containing NADPH, glutathione (GSH), and glutathione reductase.
-
Add the purified GPX4 enzyme, pre-incubated with or without this compound.
-
Initiate the reaction by adding a lipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide).
-
Monitor the decrease in absorbance at 340 nm, which corresponds to NADPH oxidation.
-
GPX4 Degradation Assay
The effect of this compound on GPX4 protein levels can be assessed by Western blotting.
-
Protocol:
-
Treat HT-1080 cells with 100 µM this compound for 24 hours.[1]
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for GPX4 and a suitable loading control (e.g., β-actin).
-
Incubate with a secondary antibody and detect the protein bands using an appropriate imaging system.
-
Cell Viability and Ferroptosis Assay
Cell viability in response to this compound treatment can be measured using various assays, such as the CellTiter-Glo luminescent cell viability assay.
-
Protocol:
-
Seed HT-1080 cells in a 96-well plate.
-
Treat cells with a dose range of this compound, with or without ferroptosis inhibitors (ferrostatin-1), apoptosis inhibitors (Z-VAD-FMK), or necroptosis inhibitors (Nec-1s).[1]
-
After the treatment period (e.g., 48 hours), add the CellTiter-Glo reagent.[1]
-
Measure luminescence using a plate reader. A decrease in luminescence indicates a decrease in cell viability.
-
Signaling Pathway
The inhibition of GPX4 by this compound initiates a signaling cascade that leads to ferroptosis. This pathway is characterized by the accumulation of lipid hydroperoxides, which ultimately results in cell death.
Caption: Signaling pathway of this compound-induced ferroptosis.
Conclusion
This compound is a valuable research tool for studying the role of GPX4 and lipid peroxidation in cellular processes and disease models. Its specific, covalent mechanism of action provides a potent means to induce ferroptosis. The experimental protocols outlined in this document serve as a guide for researchers investigating the effects of this compound and other potential modulators of lipid peroxidation. Further research is warranted to fully elucidate the therapeutic potential of targeting GPX4 and the ferroptosis pathway.
References
An In-depth Technical Guide to the Initial Studies of LOC1886, a Covalent Allosteric Inhibitor of GPX4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue, particularly in the context of drug-resistant cancers. A key regulator of this pathway is Glutathione Peroxidase 4 (GPX4), a selenoenzyme that neutralizes lipid hydroperoxides. Initial studies have identified LOC1886 as a novel small molecule inhibitor of GPX4. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, quantitative biochemical and cellular effects, and the experimental protocols utilized in its initial characterization. The information presented herein is synthesized from the primary publication by Liu, H., Forouhar, F., Lin, A.J., et al. titled "Small-molecule allosteric inhibitors of GPX4," published in Cell Chemical Biology in 2022, and other relevant methodological resources.[1][2]
Data Presentation
The following tables summarize the key quantitative data from the initial studies on this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| GPX4 Inhibition (Ki) | 102 µM | Purified GPX4U46C protein | [1] |
| GPX4 Degradation | ~50% reduction at 100 µM | HT-1080 cells | [1] |
| Lipid Peroxidation Induction | Significant increase at 100 µM | HT-1080 cells | [1] |
| Cell Viability (IC50) | Not explicitly reported, but significant cell death observed at 125 µM | HT-1080 cells | [1] |
Table 2: Biophysical Characterization of this compound-GPX4 Interaction
| Technique | Observation | Target | Reference |
| Intact Protein Mass Spectrometry | Covalent adduct formation | Purified GPX4U46C protein | [1] |
| X-ray Crystallography (PDB ID: 7U4M) | Covalent bond to Cysteine 66 in an allosteric site | Human GPX4U46C |
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial studies of this compound are provided below.
GPX4 Enzymatic Activity Assay
This protocol measures the ability of this compound to inhibit the enzymatic activity of GPX4 by monitoring the consumption of NADPH.[3][4][5]
Materials:
-
Purified recombinant human GPX4U46C protein
-
This compound
-
GPX4 Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 5 mM EDTA)
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Phosphatidylcholine hydroperoxide (PLOOH) or Cumene (B47948) hydroperoxide
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing GPX4 Assay Buffer, a final concentration of 3 mM GSH, 1 unit of GR, and 0.2 mM NADPH.
-
Add purified GPX4U46C protein to the reaction mixture.
-
To test for inhibition, add varying concentrations of this compound (dissolved in DMSO) to the wells. For control wells, add an equivalent volume of DMSO.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (e.g., PLOOH or cumene hydroperoxide).
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to GPX4 activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the inhibitor constant (Ki) by fitting the data to an appropriate enzyme inhibition model.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to GPX4 within a cellular context by measuring changes in the thermal stability of the target protein.[4][6][7][8][9]
Materials:
-
HT-1080 cells
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-GPX4 antibody
Procedure:
-
Treat HT-1080 cells with this compound or DMSO for a specified duration.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble GPX4 at each temperature by Western blotting using an anti-GPX4 antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Intact Protein Mass Spectrometry
This method is used to confirm the covalent binding of this compound to GPX4 by detecting the mass increase of the protein-inhibitor adduct.[10][11][12][13][14]
Materials:
-
Purified recombinant human GPX4U46C protein
-
This compound
-
Incubation buffer (e.g., ammonium (B1175870) bicarbonate)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubate purified GPX4U46C with an excess of this compound in a suitable buffer for a sufficient time to allow for the covalent reaction. A control sample with GPX4U46C and DMSO should be prepared in parallel.
-
Remove unbound this compound using a desalting column or buffer exchange.
-
Analyze the samples using an LC-MS system. The protein is typically denatured and ionized before entering the mass spectrometer.
-
Deconvolute the resulting mass spectra to determine the molecular weight of the protein species.
-
A mass shift in the this compound-treated sample corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.
X-ray Crystallography of GPX4-LOC1886 Complex
This technique provides atomic-level detail of the interaction between this compound and GPX4.[15][16][17][18][19]
Materials:
-
Highly purified and concentrated recombinant human GPX4U46C protein
-
This compound
-
Crystallization screening kits
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
X-ray diffraction equipment (synchrotron source is often preferred)
Procedure:
-
Form the GPX4-LOC1886 complex by incubating the purified protein with an excess of the inhibitor.
-
Set up crystallization trials by mixing the protein-ligand complex solution with various crystallization screen solutions in crystallization plates.
-
Incubate the plates under controlled temperature conditions and monitor for crystal growth.
-
Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen.
-
Collect X-ray diffraction data from the crystals using an X-ray source.
-
Process the diffraction data and solve the crystal structure using molecular replacement and refinement software.
-
The final electron density map will reveal the precise binding location and covalent linkage of this compound to GPX4.
Lipid Peroxidation Assay using C11-BODIPY
This assay quantifies the level of lipid peroxidation in cells treated with this compound using the fluorescent probe C11-BODIPY 581/591.[20][21][22][23][24]
Materials:
-
HT-1080 cells
-
This compound
-
Ferrostatin-1 (ferroptosis inhibitor control)
-
C11-BODIPY 581/591 fluorescent probe
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Seed HT-1080 cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with this compound at the desired concentration. Include control groups: untreated cells, vehicle (DMSO) treated cells, and cells co-treated with this compound and Ferrostatin-1.
-
Towards the end of the treatment period, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-2 µM and incubate for 30 minutes.
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer for flow cytometry.
-
Analyze the cells on a flow cytometer. The C11-BODIPY probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides.
-
Quantify the level of lipid peroxidation by measuring the shift in fluorescence from the red to the green channel. An increase in the green fluorescence intensity indicates a higher level of lipid peroxidation.
Mandatory Visualization
Signaling Pathway of this compound-Induced Ferroptosis
Caption: Mechanism of this compound-induced ferroptosis through covalent inhibition of GPX4.
Experimental Workflow for Characterizing this compound
Caption: Workflow for the initial biochemical and cellular characterization of this compound.
Conclusion
The initial studies on this compound have established it as a valuable tool compound for investigating the role of GPX4 and ferroptosis in various pathological contexts. Its unique mechanism of covalent binding to an allosteric site on GPX4 distinguishes it from other GPX4 inhibitors and provides a basis for the development of novel therapeutics. This technical guide has summarized the key findings and detailed the experimental methodologies from these foundational studies to aid researchers and drug development professionals in their ongoing efforts to understand and therapeutically target the ferroptosis pathway. Further research will be necessary to optimize the potency, selectivity, and pharmacokinetic properties of this compound for potential clinical applications.
References
- 1. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 2. Small-molecule allosteric inhibitors of GPX4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Frontiers | Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy [frontiersin.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 14. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. journals.iucr.org [journals.iucr.org]
- 19. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 21. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 22. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. abpbio.com [abpbio.com]
Methodological & Application
Application Notes and Protocols for LOC1886 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LOC1886 is a potent small molecule allosteric inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4).[1][2] By covalently binding to an allosteric site centered around cysteine 66, this compound inhibits the enzymatic activity of GPX4 and promotes its degradation.[3][4] This dual mechanism leads to the accumulation of lipid reactive oxygen species (ROS), ultimately inducing a specific form of regulated cell death known as ferroptosis.[2][3][4] These characteristics make this compound a valuable tool for studying the mechanisms of ferroptosis and for identifying potential therapeutic strategies that exploit this cell death pathway, particularly in cancer cells that are dependent on GPX4 for survival.
This document provides detailed protocols for the use of this compound in cell culture experiments, focusing on the well-characterized effects in the HT-1080 fibrosarcoma cell line. Additionally, it includes general cell culture procedures to ensure the successful execution of these experiments.
Data Presentation
The following tables summarize quantitative data from experiments using this compound in the HT-1080 human fibrosarcoma cell line.
Table 1: this compound Concentration and Effects on GPX4
| Parameter | Concentration | Cell Line | Effect | Reference |
| GPX4 Inhibition (in cell lysates) | 200 µM | HT-1080 | Significant inhibition of GPX4 enzymatic activity | [2] |
| GPX4 Degradation | 100 µM | HT-1080 | Induces degradation of native GPX4 | [2] |
| Inhibition Constant (Ki) vs. purified GPX4U46C | 102 µM | N/A | Ki value for purified protein | [1] |
Table 2: this compound in Cellular Assays
| Assay | Concentration | Cell Line | Incubation Time | Observed Effect | Reference |
| Lipid Peroxidation | 100 µM | HT-1080 | Not specified | Significant increase in lipid peroxidation | [2] |
| Cell Viability | 125 µM | HT-1080 | 48 hours | Induction of cell death (ferroptosis) | [4] |
Signaling Pathway of this compound-Induced Ferroptosis
The diagram below illustrates the mechanism by which this compound induces ferroptosis through the inhibition of GPX4.
Caption: Mechanism of this compound-induced ferroptosis.
Experimental Protocols
General Cell Culture Protocols for HT-1080 Cells
These protocols provide a general guideline for the culture of HT-1080 cells. For more detailed instructions, refer to cell culture handbooks.
Protocol 1: Thawing Cryopreserved HT-1080 Cells
-
Warm the complete growth medium (e.g., MEM with 10% FBS and 1% Penicillin-Streptomycin) to 37°C in a water bath.
-
Quickly thaw the cryovial of HT-1080 cells in the 37°C water bath until a small ice crystal remains.
-
Decontaminate the outside of the vial with 70% ethanol.
-
Under sterile conditions, transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate the flask at 37°C in a humidified incubator with 5% CO₂.
-
Change the medium the following day to remove any residual cryoprotectant.
Protocol 2: Subculturing (Passaging) HT-1080 Cells
-
Observe the cells under a microscope to ensure they are healthy and have reached 70-80% confluency.
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer with a sterile, calcium- and magnesium-free phosphate-buffered saline (PBS).
-
Add 2-3 mL of a cell detachment agent (e.g., 0.25% Trypsin-EDTA) to the flask, ensuring the entire cell layer is covered.
-
Incubate at 37°C for 3-5 minutes, or until the cells have detached. Monitor detachment under a microscope.
-
Add 5-7 mL of complete growth medium to the flask to neutralize the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a desired volume of fresh complete growth medium.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed new culture vessels at the desired density (e.g., a 1:2 to 1:4 split ratio).
-
Return the new cultures to the incubator.
This compound-Specific Experimental Protocols
Protocol 3: Induction of Ferroptosis with this compound
This protocol outlines the steps to induce ferroptosis in HT-1080 cells using this compound and assess the outcome via a cell viability assay.
Caption: Experimental workflow for inducing ferroptosis.
-
Cell Seeding:
-
Culture HT-1080 cells as described in the general protocols.
-
Seed the cells into a 96-well plate at a density that will allow them to reach 70-80% confluency after 24 hours.
-
Incubate the plate at 37°C and 5% CO₂ for 24 hours.
-
-
Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution in complete culture medium to the desired final concentration (e.g., 125 µM).[4] Include a vehicle control (medium with the same concentration of DMSO).
-
For rescue experiments, co-treat with a ferroptosis inhibitor like ferrostatin-1 (e.g., 100 µM).[2]
-
Carefully remove the medium from the wells and replace it with the medium containing the different treatments.
-
Incubate the plate for 48 hours.[4]
-
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
After the 48-hour incubation, allow the plate to equilibrate to room temperature for about 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 4: Measurement of Lipid Peroxidation using C11-BODIPY
This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation in cells treated with this compound.
-
Cell Seeding and Treatment:
-
Seed HT-1080 cells in a suitable format for flow cytometry or fluorescence microscopy (e.g., 6-well plates).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat the cells with 100 µM this compound for the desired duration.[2] Include a vehicle control and a positive control for ferroptosis if available (e.g., RSL3).
-
-
Staining with C11-BODIPY:
-
Prepare a working solution of C11-BODIPY 581/591 in serum-free medium at a final concentration of 2-10 µM.
-
Remove the treatment medium from the cells.
-
Add the C11-BODIPY working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Analysis (for Flow Cytometry):
-
After incubation, wash the cells with PBS.
-
Harvest the cells using a gentle dissociation reagent (e.g., Accutase).
-
Centrifuge the cells and resuspend them in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the cells on a flow cytometer. The oxidized form of C11-BODIPY fluoresces in the green channel (e.g., FITC channel), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red channel).
-
An increase in the green fluorescence signal indicates lipid peroxidation.
-
Protocol 5: In Vitro GPX4 Inhibition Assay
This protocol is for assessing the direct inhibitory effect of this compound on GPX4 activity in cell lysates.
-
Preparation of Cell Lysates:
-
Culture HT-1080 cells to a high density in a larger format vessel (e.g., T-175 flask).
-
Harvest the cells and wash them with cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Inhibition Assay:
-
In a reaction tube, pre-incubate the HT-1080 cell lysate with either DMSO (vehicle control) or 200 µM this compound.[2]
-
Initiate the GPX4 activity measurement using a commercially available GPX4 assay kit, which typically measures the consumption of NADPH in a coupled reaction with glutathione reductase.
-
Measure the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the GPX4 activity and compare the activity in the this compound-treated lysate to the vehicle control. A decrease in activity indicates inhibition by this compound.
-
References
Application Notes and Protocols for Treating HT-1080 Cells with LOC1886
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the treatment of the human fibrosarcoma cell line, HT-1080, with LOC1886. This compound is a small-molecule allosteric inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. By inhibiting GPX4, this compound induces a specific form of iron-dependent programmed cell death known as ferroptosis, characterized by the accumulation of lipid peroxides. These protocols are intended to guide researchers in studying the effects of this compound on HT-1080 cells, a widely used model for cancer research.
Key Characteristics of the HT-1080 Cell Line
The HT-1080 cell line, established from a human fibrosarcoma, is a valuable in vitro model for cancer research due to its epithelial-like morphology and adherent growth properties. A notable feature of this cell line is the presence of an activated N-ras oncogene, contributing to its tumorigenic characteristics. HT-1080 cells are known for their high invasive potential, which is attributed to their production of matrix metalloproteinases (MMPs).
Mechanism of Action of this compound
This compound induces ferroptosis in HT-1080 cells by targeting GPX4. The proposed mechanism involves the following steps:
-
Inhibition of GPX4: this compound allosterically and covalently binds to GPX4, inhibiting its enzymatic activity.
-
Lipid Peroxidation: The inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), causing extensive lipid peroxidation.
-
Ferroptosis Induction: The overwhelming lipid peroxidation results in cell death through ferroptosis. This can be rescued by treatment with the ferroptosis-specific inhibitor, ferrostatin-1.
Quantitative Data Summary
The following table summarizes quantitative data from experiments treating HT-1080 cells with this compound and related compounds.
| Parameter | Compound | Concentration | Effect in HT-1080 Cells | Reference |
| GPX4 Inhibition | This compound | 200 µM | Significantly inhibited the enzymatic activity of GPX4 in cell lysates. | [1][2] |
| GPX4 Degradation | This compound | 100 µM | Induced degradation of native GPX4. | [1][2] |
| Lipid Peroxidation | This compound | 100 µM | Induced a significant increase in lipid peroxidation, as measured by the fluorescent probe C11-BODIPY. | [1] |
| Cell Viability | This compound | 125 µM | Induced ferroptotic cell death, which was rescued by ferrostatin-1 and alpha-tocopherol. | [1] |
| Cell Viability (IC50) | Compound 18a (a GPX4 degrader) | 2.37 ± 0.17 µM | Showed a potent anti-proliferative effect. | [3] |
Experimental Protocols
Culture of HT-1080 Cells
A crucial first step is the proper maintenance of the HT-1080 cell line.
Materials:
-
HT-1080 cells
-
High Glucose DMEM Medium
-
Heat-Inactivated Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
T-75 cell culture flasks
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Thawing Frozen Cells:
-
Quickly thaw the cryovial of HT-1080 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium (High Glucose DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at approximately 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified incubator with 5% CO₂.[4]
-
-
Maintaining the Culture:
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluence.[4]
-
-
Subculturing:
-
Aspirate the old medium and wash the cells with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Create a single-cell suspension by gently pipetting.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and seed new flasks at a split ratio of 1:4 to 1:8.[4]
-
Treatment of HT-1080 Cells with this compound
This protocol outlines the general procedure for treating HT-1080 cells with this compound for downstream assays.
Materials:
-
Cultured HT-1080 cells
-
This compound
-
DMSO (for stock solution)
-
Complete growth medium
-
Multi-well plates (e.g., 6-well, 96-well)
Protocol:
-
Cell Seeding:
-
Seed HT-1080 cells in the desired multi-well plate format at a density appropriate for the specific assay. Allow cells to adhere overnight.
-
-
Preparation of this compound Working Solution:
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
-
Cell Viability Assay (WST-8/MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Treated HT-1080 cells in a 96-well plate
-
WST-8 or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Following treatment with this compound, add 10 µL of WST-8 or MTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Western Blot for GPX4 Degradation
This protocol is used to assess the levels of GPX4 protein following treatment with this compound.
Materials:
-
Treated HT-1080 cells in a 6-well plate
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the bands using an imaging system.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This assay uses the fluorescent probe C11-BODIPY to detect lipid peroxidation in live cells.
Materials:
-
Treated HT-1080 cells
-
C11-BODIPY 581/591 fluorescent probe
-
Fluorescence microscope or flow cytometer
Protocol:
-
Incubate the this compound-treated cells with 1-2 µM of C11-BODIPY 581/591 in cell culture media for 30 minutes.
-
Wash the cells twice with HBSS.
-
Analyze the cells by fluorescence microscopy or flow cytometry. Upon oxidation, the fluorescence emission of the probe shifts from red (~591 nm) to green (~510 nm).[1]
Visualizations
Caption: Mechanism of this compound-induced ferroptosis in HT-1080 cells.
Caption: General experimental workflow for studying the effects of this compound on HT-1080 cells.
References
Application Notes and Protocols for LOC1886-Mediated GPX4 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
LOC1886 is a small molecule inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in the prevention of ferroptosis, a form of iron-dependent regulated cell death. By covalently binding to GPX4, this compound not only inhibits its enzymatic activity but also induces its degradation.[1] This dual mechanism of action makes this compound a valuable tool for studying the role of GPX4 in various physiological and pathological processes, and a potential therapeutic agent for diseases such as cancer, where ferroptosis induction is a promising strategy.
These application notes provide a summary of the known effects of this compound on GPX4, along with detailed protocols for its use in cell culture experiments to induce and assess GPX4 degradation.
Data Presentation
The following table summarizes the quantitative data available for this compound treatment and its effect on GPX4.
| Parameter | Cell Line | Concentration | Treatment Duration | Observed Effect |
| GPX4 Degradation | HT-1080 | 100 µM | Not specified in time-course | Degradation of GPX4 observed |
| Lipid Peroxidation | HT-1080 | 100 µM | Not specified | Increased lipid peroxidation |
| Cell Viability | Not specified | Not specified | 48 hours | Used for cell viability assays |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for the use of this compound to induce GPX4 degradation and the subsequent analysis.
Protocol 1: Time-Course of this compound-Induced GPX4 Degradation in Cell Culture
This protocol is designed to determine the optimal treatment duration of this compound for inducing GPX4 degradation in a specific cell line.
Materials:
-
Cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate (e.g., 6-well plate) at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete cell culture medium. A final concentration of 100 µM is a recommended starting point for HT-1080 cells.
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Treat the cells for various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
-
Cell Lysis:
-
At each time point, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation for Western Blot:
-
Based on the protein concentration, normalize the volume of each lysate to ensure equal protein loading for Western blot analysis.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Protocol 2: Western Blot Analysis of GPX4 Degradation
This protocol details the procedure for detecting GPX4 protein levels by Western blotting.
Materials:
-
Protein samples from Protocol 1
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against GPX4 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
If necessary, the membrane can be stripped and re-probed with an antibody against a loading control to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the GPX4 band intensity to the corresponding loading control band intensity.
-
Plot the normalized GPX4 levels against the treatment time to determine the kinetics of degradation.
-
Conclusion
This compound is a valuable chemical probe for studying GPX4 biology and inducing ferroptosis. The provided protocols offer a framework for researchers to investigate the effects of this compound on GPX4 degradation in their specific experimental systems. It is recommended to perform a time-course experiment to establish the optimal treatment duration for achieving the desired level of GPX4 degradation. Further characterization of the downstream effects of this compound-induced GPX4 degradation, such as lipid peroxidation and cell viability assays, will provide a more comprehensive understanding of its biological activity.
References
Application Notes and Protocols for Measuring Lipid ROS with C11-BODIPY Following Liproxstatin-1 Treatment
Introduction
Lipid peroxidation, a process driven by the accumulation of reactive oxygen species (ROS) in cellular membranes, is a key event in various pathological conditions and a hallmark of ferroptosis, a form of regulated cell death. The accurate measurement of lipid ROS is crucial for research in these areas. C11-BODIPY™ 581/591 is a fluorescent lipid peroxidation sensor that is widely used for this purpose. This ratiometric probe incorporates into cellular membranes and exhibits a fluorescence emission shift from red to green upon oxidation, allowing for a quantitative assessment of lipid peroxidation.
Liproxstatin-1 (referred to as Lipo-1886 in the context of this document) is a potent inhibitor of ferroptosis. It acts as a radical-trapping antioxidant, effectively suppressing lipid peroxidation and protecting cells from this form of cell death. These application notes provide a comprehensive protocol for utilizing C11-BODIPY™ 581/591 to measure the inhibitory effect of Liproxstatin-1 on lipid ROS in cultured cells.
Data Presentation
The following table summarizes representative quantitative data on the effect of Liproxstatin-1 on lipid ROS levels as measured by the C11-BODIPY™ 581/591 assay. The data is presented as the mean fluorescence intensity (MFI) of the oxidized C11-BODIPY™ probe or the ratio of oxidized to reduced probe fluorescence, indicating the extent of lipid peroxidation.
| Treatment Group | Mean Oxidized C11-BODIPY™ Fluorescence (Arbitrary Units) | Red/Green Fluorescence Ratio | Fold Change vs. Control (Oxidized Signal) |
| Vehicle Control | 100 ± 12 | 1.0 ± 0.1 | 1.0 |
| Ferroptosis Inducer (e.g., RSL3, Hemin) | 450 ± 35 | 0.22 ± 0.03 | 4.5 |
| Ferroptosis Inducer + Liproxstatin-1 (1 µM) | 150 ± 18 | 0.67 ± 0.08 | 1.5 |
| Liproxstatin-1 (1 µM) alone | 95 ± 10 | 1.05 ± 0.1 | 0.95 |
Note: The data presented in this table are representative examples derived from published studies and are intended for illustrative purposes. Actual results may vary depending on the cell type, experimental conditions, and the specific ferroptosis inducer used.
Experimental Protocols
Two primary methods for quantifying C11-BODIPY™ 581/591 fluorescence are detailed below: flow cytometry for high-throughput analysis of cell populations and fluorescence microscopy for visualization of subcellular lipid peroxidation.
Protocol 1: Measurement of Lipid ROS by Flow Cytometry
This protocol provides a method for the quantitative analysis of lipid peroxidation in a cell suspension.
Materials:
-
C11-BODIPY™ 581/591 (e.g., Thermo Fisher Scientific, D3861)
-
Liproxstatin-1
-
Ferroptosis inducer (e.g., RSL3, erastin)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer with 488 nm and 561 nm lasers
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
Compound Treatment:
-
Pre-treat cells with the desired concentration of Liproxstatin-1 (e.g., 200 nM to 1 µM) for 2-4 hours.
-
Induce lipid peroxidation by adding a ferroptosis inducer (e.g., RSL3, hemin) at a pre-determined optimal concentration and incubate for the desired time.
-
Include appropriate controls: vehicle control, ferroptosis inducer alone, and Liproxstatin-1 alone.
-
-
C11-BODIPY™ Staining:
-
Prepare a fresh 2 µM working solution of C11-BODIPY™ 581/591 in serum-free cell culture medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the C11-BODIPY™ working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Cell Harvesting:
-
For adherent cells, wash twice with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
For suspension cells, collect by centrifugation.
-
Wash the cells once with PBS and resuspend in 500 µL of PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Excite the cells with a 488 nm laser and collect the green fluorescence emission (oxidized form) at approximately 510-530 nm.
-
Excite the cells with a 561 nm laser and collect the red fluorescence emission (reduced form) at approximately 580-600 nm.
-
Record the mean fluorescence intensity for both channels. The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.
-
Protocol 2: Measurement of Lipid ROS by Fluorescence Microscopy
This protocol allows for the visualization and semi-quantitative analysis of lipid peroxidation within individual cells.
Materials:
-
C11-BODIPY™ 581/591
-
Liproxstatin-1
-
Ferroptosis inducer
-
Cell culture medium
-
PBS
-
Fluorescence microscope with appropriate filter sets (e.g., FITC for green, TRITC for red)
-
Imaging software for analysis
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Compound Treatment: Follow the same treatment procedure as described in Protocol 1, step 2.
-
C11-BODIPY™ Staining: Follow the same staining procedure as described in Protocol 1, step 3.
-
Imaging:
-
After staining, wash the cells three times with PBS.
-
Add fresh PBS or imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope.
-
Capture images using filter sets for both the green (oxidized) and red (reduced) fluorescence of C11-BODIPY™.
-
-
Image Analysis:
-
Use imaging software (e.g., ImageJ) to measure the mean fluorescence intensity of the green and red channels for individual cells or regions of interest.
-
Calculate the ratio of the green to red fluorescence intensity to determine the level of lipid peroxidation. A higher green-to-red ratio indicates increased lipid peroxidation.
-
Visualizations
Caption: Experimental workflow for measuring lipid ROS with C11-BODIPY.
Caption: Mechanism of Liproxstatin-1 in reducing C11-BODIPY oxidation.
Application Notes and Protocols for LOC1886: A Preclinical Overview and Proposed In Vivo Evaluation in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
LOC1886 is a novel small molecule identified as a covalent, allosteric inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2] In vitro studies have demonstrated its ability to induce ferroptosis, a form of regulated cell death, in cancer cell lines such as HT-1080 fibrosarcoma.[1][2] this compound achieves this by covalently binding to cysteine 66 on GPX4, leading to its inhibition and subsequent degradation.[1][2] This mechanism results in an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[1][2] While the in vitro anti-cancer potential of this compound is established, to date, there is no publicly available data on its application in in vivo mouse models. This document provides a summary of the known mechanism of this compound and presents a detailed, hypothetical protocol for its initial in vivo evaluation in a mouse xenograft model of fibrosarcoma.
Introduction to this compound
This compound is a promising therapeutic candidate that targets a key regulator of ferroptosis, GPX4. Ferroptosis is an iron-dependent form of non-apoptotic cell death characterized by the accumulation of lipid hydroperoxides. GPX4 is the sole enzyme capable of reducing these lipid hydroperoxides, and its inhibition leads to overwhelming oxidative stress and cell death. Certain cancer cells, particularly those in a mesenchymal state, are highly dependent on GPX4 for survival, making it an attractive target for cancer therapy.
In vitro studies have shown that this compound effectively inhibits the enzymatic activity of GPX4 and induces its degradation in HT-1080 cells.[1][2] Treatment with this compound leads to a significant increase in lipid peroxidation, a hallmark of ferroptosis.[1][2] This effect can be rescued by the ferroptosis inhibitor ferrostatin-1, confirming the specific mechanism of action.[1][2]
Signaling Pathway of this compound
The mechanism of action of this compound involves direct interaction with GPX4, leading to the induction of ferroptosis.
Caption: Mechanism of this compound-induced ferroptosis.
Proposed In Vivo Application: Xenograft Mouse Model of Fibrosarcoma
Given the potent in vitro activity of this compound against the HT-1080 fibrosarcoma cell line, a logical first step for in vivo evaluation is a xenograft model using these cells. This study would aim to assess the anti-tumor efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound in a living organism.
Hypothetical Experimental Protocol
Objective: To evaluate the anti-tumor efficacy of this compound in an HT-1080 fibrosarcoma xenograft mouse model.
1. Animal Model:
-
Species: Mouse
-
Strain: Athymic Nude (nu/nu) or NOD-scid IL2Rgammanull (NSG) mice, 6-8 weeks old, female. These strains are immunodeficient and will not reject human tumor xenografts.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.
2. Cell Culture and Tumor Implantation:
-
Cell Line: HT-1080 human fibrosarcoma cells.
-
Culture Conditions: Cells should be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Implantation: Subcutaneously inject 5 x 106 HT-1080 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
3. Experimental Groups and Treatment:
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (n=8-10 mice per group).
Table 1: Proposed Experimental Groups
| Group | Treatment | Dosage (Hypothetical) | Route of Administration | Frequency |
| 1 | Vehicle Control | - | Intraperitoneal (i.p.) | Daily |
| 2 | This compound | 25 mg/kg | Intraperitoneal (i.p.) | Daily |
| 3 | This compound | 50 mg/kg | Intraperitoneal (i.p.) | Daily |
| 4 | Positive Control (e.g., Erastin) | 30 mg/kg | Intraperitoneal (i.p.) | Daily |
Note: Dosages are hypothetical and would need to be determined by a maximum tolerated dose (MTD) study.
4. Drug Formulation and Administration:
-
Vehicle: A suitable vehicle for this compound would need to be determined based on its solubility and stability. A common vehicle for in vivo studies is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection daily for a period of 21 days.
5. Endpoint Analysis and Data Collection:
-
Tumor Growth: Continue to measure tumor volume throughout the study.
-
Body Weight: Monitor the body weight of each mouse every 2-3 days as an indicator of toxicity.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and collect tumors, blood, and major organs (liver, kidney, spleen, lung, heart).
-
Tumor Weight: Record the final weight of the excised tumors.
-
Histology and Immunohistochemistry (IHC): Fix a portion of the tumor and organs in 10% neutral buffered formalin for histological analysis (H&E staining) and IHC to assess markers of cell proliferation (Ki-67), apoptosis (cleaved caspase-3), and ferroptosis (4-HNE).
-
Pharmacokinetic (PK) Analysis: Analyze plasma samples to determine the concentration of this compound over time.
-
Pharmacodynamic (PD) Analysis: Analyze tumor tissue for GPX4 protein levels and activity, as well as lipid ROS levels.
Experimental Workflow
Caption: Proposed experimental workflow for in vivo evaluation.
Expected Quantitative Data and Interpretation
The following table summarizes the key quantitative data that would be collected in this proposed study and its potential interpretation.
Table 2: Summary of Expected Quantitative Data
| Data Type | Measurement | Expected Outcome with this compound | Interpretation |
| Efficacy | Tumor Volume | Significant reduction compared to vehicle | Anti-tumor activity |
| Tumor Weight | Significant reduction compared to vehicle | Confirmation of anti-tumor activity | |
| Toxicity | Body Weight | No significant weight loss | Good tolerability |
| Histology of Organs | No signs of tissue damage | Lack of systemic toxicity | |
| Pharmacodynamics | GPX4 Levels in Tumor | Decreased protein levels | Target engagement |
| Lipid ROS in Tumor | Increased levels | Induction of ferroptosis | |
| Ki-67 Staining | Decreased percentage of positive cells | Inhibition of proliferation | |
| Cleaved Caspase-3 | No significant change | Cell death is not primarily apoptotic | |
| 4-HNE Staining | Increased staining | Confirmation of lipid peroxidation | |
| Pharmacokinetics | Plasma Concentration | Measurable drug levels | Information on absorption and clearance |
Conclusion
This compound represents a promising new agent for targeting cancers susceptible to ferroptosis. While its in vitro efficacy has been established, in vivo studies are crucial to validate its therapeutic potential. The proposed xenograft study in mice provides a comprehensive framework for the initial preclinical evaluation of this compound. The successful outcome of such a study would provide the necessary foundation for further development, including testing in more complex patient-derived xenograft (PDX) models and combination therapy studies. It is important to reiterate that the provided protocol is hypothetical and would require optimization, particularly regarding the formulation and dosage of this compound.
References
Application Notes and Protocols: Combining LOC1886 with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LOC1886 is a novel small molecule allosteric inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in the prevention of lipid peroxidation. By inhibiting GPX4, this compound induces a specific form of iron-dependent programmed cell death known as ferroptosis. This mechanism of action makes this compound a promising candidate for cancer therapy, particularly for tumors resistant to conventional treatments. The induction of ferroptosis by this compound can be strategically combined with other cancer therapies to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce therapeutic doses to minimize toxicity.
These application notes provide a comprehensive overview of the rationale and methodologies for combining this compound with other cancer therapies, including chemotherapy, targeted therapy, and immunotherapy. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area.
Data Presentation
While preclinical studies have established the rationale for combining GPX4 inhibitors with various cancer therapies, specific quantitative data for this compound in combination regimens is still emerging. The following tables summarize the available quantitative data for this compound as a monotherapy.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| HT-1080 | GPX4 Enzymatic Activity | Inhibition of cellular GPX4 | Significant inhibition at 200 µM | [1] |
| Purified GPX4U46C | Inhibition Constant (Ki) | Ki | Not explicitly quantified in the provided text | [1] |
| HT-1080 | GPX4 Degradation | Reduction of native GPX4 | Significant degradation at 100 µM | [1] |
| HT-1080 | Lipid Peroxidation | C11-BODIPY Assay | Significant increase at 100 µM | [1] |
Table 2: Rationale for this compound Combination Therapies (Qualitative)
| Combination Partner | Rationale for Synergy | Potential Cancer Types |
| Chemotherapy (e.g., Cisplatin) | Cisplatin can induce oxidative stress and deplete glutathione, sensitizing cancer cells to ferroptosis induced by this compound. | Ovarian, Lung, Head and Neck Cancers |
| Targeted Therapy (e.g., EGFR inhibitors) | Therapy-resistant cancer cells often exhibit a dependency on GPX4, making them vulnerable to this compound. | Non-Small Cell Lung Cancer, Colorectal Cancer |
| Immunotherapy (e.g., Anti-PD-1) | Ferroptosis can release damage-associated molecular patterns (DAMPs), which can enhance the anti-tumor immune response and synergize with immune checkpoint inhibitors. | Melanoma, Lung Cancer, Kidney Cancer |
| Radiotherapy | Radiation induces oxidative stress and lipid peroxidation, which can be potentiated by this compound-mediated GPX4 inhibition. | Various solid tumors |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Ferroptosis
References
Application Notes: Induction of Ferroptosis by LOC1886, a Covalent GPX4 Inhibitor
References
- 1. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 2. Targeting ferroptosis opens new avenues for the development of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Allosteric inhibitors of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting LOC1886 Insolubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address solubility challenges encountered with LOC1886 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a small molecule allosteric inhibitor that binds to the C66 site of Glutathione Peroxidase 4 (GPX4).[1] Like many small molecules in drug discovery, this compound has low aqueous solubility, which can lead to precipitation in biological media.[1][2][3][4] This is a critical issue as undissolved compound can lead to inaccurate dosing, reduced cellular uptake, and erroneous experimental results.[5][6]
Q2: I observed a precipitate immediately after adding my this compound stock solution to the cell culture media. What is the likely cause?
Immediate precipitation, often called "crashing out," typically occurs when the final concentration of the compound exceeds its solubility limit in the aqueous media.[5][6] This is a common issue with hydrophobic compounds dissolved in organic solvents like DMSO when they are introduced to the aqueous environment of the media.[6]
Q3: My media containing this compound appeared clear initially, but a precipitate formed after incubation. Why did this happen?
Delayed precipitation can be caused by several factors:
-
Temperature Shifts: Changes in temperature between room temperature and a 37°C incubator can decrease the solubility of some compounds.[5][7]
-
pH Changes: The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds.[5]
-
Interactions with Media Components: Over time, this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[5][8]
-
Evaporation: Evaporation of media during long-term experiments can increase the concentration of the compound, leading to precipitation.[6]
Q4: Can the type of cell culture media affect the solubility of this compound?
Yes, the composition of the media can significantly impact solubility. Media containing different salt concentrations, amino acids, and particularly the presence or absence of serum proteins can alter the solubility and bioavailability of a compound.[5][8] It is advisable to test the solubility of this compound in the specific medium used for your experiments.[5]
Troubleshooting Guide: this compound Insolubility
This guide addresses common issues and provides solutions for this compound insolubility in experimental media.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitate | The final concentration of this compound is too high for the aqueous media.[5][6] | - Decrease the final working concentration of this compound.- Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[5][6] |
| Rapid dilution of the concentrated DMSO stock into the media.[6] | - Add the this compound stock solution dropwise while gently vortexing the media.[6] | |
| The media is at a low temperature, reducing solubility. | - Always use pre-warmed (37°C) cell culture media.[5][6] | |
| Delayed Precipitate (in incubator) | Temperature fluctuations affecting compound stability.[5][7] | - Minimize the time culture vessels are outside the incubator.[6] |
| The pH of the media has shifted in the CO2 environment.[5] | - Ensure the media is properly buffered for the incubator's CO2 concentration.[5] | |
| Interaction with media components over time.[5][8] | - Test the stability of this compound in the specific media over the duration of the experiment. Consider trying a different basal media formulation.[6] | |
| High DMSO Concentration | The final concentration of DMSO is toxic to cells or affecting the experiment. | - Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[6] This might necessitate creating a more dilute stock solution. |
Quantitative Data: Solubility of this compound in Different Media (Hypothetical Data)
| Media/Buffer | Solvent | Maximum Soluble Concentration (µM) | Notes |
| DMEM + 10% FBS | DMSO | 50 | Solubility is enhanced by the presence of serum proteins. |
| RPMI-1640 + 10% FBS | DMSO | 45 | Similar to DMEM, serum aids in solubility. |
| Serum-Free DMEM | DMSO | 10 | Significantly lower solubility without serum. |
| PBS (pH 7.4) | DMSO | 5 | Very low solubility in a simple buffered saline solution. |
| HSQC Buffer | 10% d6-DMSO | 800 | A higher percentage of co-solvent is required for biophysical assays.[1] |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To determine the highest concentration of this compound that can be prepared in a specific cell culture medium without causing precipitation.
Materials:
-
This compound
-
DMSO
-
The specific cell culture medium to be tested (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes
-
37°C water bath or incubator
-
Microscope
Methodology:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Pre-warm Media: Place an aliquot of the cell culture medium in a 37°C water bath or incubator until it reaches thermal equilibrium.[5]
-
Prepare Serial Dilutions: a. In a series of sterile microcentrifuge tubes, add the pre-warmed cell culture medium. b. Perform serial dilutions of the this compound stock solution into the media to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM). Ensure the final DMSO concentration remains constant and non-toxic (e.g., 0.5%).[6]
-
Incubation: Incubate the tubes at 37°C in a CO2 incubator for a period that mimics the duration of your experiment (e.g., 24, 48, or 72 hours).
-
Visual Inspection: a. After incubation, visually inspect each tube for any signs of precipitation (cloudiness, crystals, or film). b. Take a small aliquot from each tube and examine it under a microscope to detect any micro-precipitates.
-
Determination of Maximum Solubility: The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration for this compound in that specific medium under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for addressing this compound insolubility issues.
Caption: Simplified signaling pathway showing this compound as an inhibitor of GPX4.
References
- 1. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Analysis of the Causes of Precipitation in Cell Culture Flasks - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
Technical Support Center: Troubleshooting Ferroptosis Induction with LOC1886
Welcome to the technical support center for researchers utilizing LOC1886 to induce ferroptosis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: Why am I not observing ferroptosis in my cells after treatment with this compound?
A1: Several factors can contribute to a lack of ferroptosis induction. Here is a step-by-step troubleshooting guide to identify the potential cause:
Step 1: Verify Compound Integrity and Experimental Setup
-
Compound Stability and Storage: this compound, like many small molecules, should be stored properly to maintain its activity. Lyophilized powder should be stored at -20°C for up to 6 months. Stock solutions in DMSO can be stored at -20°C for up to one month, aliquoted to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes to prevent condensation.
-
Protocol Adherence: Ensure that your experimental protocol aligns with established methods for inducing ferroptosis. This includes appropriate cell seeding density (typically 70-80% confluency at the time of treatment), correct preparation of working solutions, and appropriate incubation times.
-
Positive Controls: Always include a positive control for ferroptosis induction. RSL3 is a well-characterized covalent inhibitor of GPX4 and serves as an excellent positive control. If RSL3 induces ferroptosis and this compound does not, the issue likely lies with the this compound compound itself or its specific activity in your cell line.
Step 2: Assess Cell Line-Specific Factors
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to GPX4 inhibition. Some cell lines may have intrinsic resistance mechanisms. Research whether your cell line is known to be sensitive or resistant to GPX4 inhibitors. For example, some luminal breast cancer cell lines like MCF7, MDAMB415, and ZR75-1 have shown resistance to the GPX4 inhibitor RSL3.[1] Conversely, drug-tolerant persister cells from various cancers have been found to be highly sensitive to GPX4 inhibition.[2]
-
Endogenous GPX4 Levels: The expression level of GPX4 can influence sensitivity to its inhibitors. Cell lines with higher levels of GPX4 may require higher concentrations of this compound or longer incubation times to achieve sufficient inhibition.
-
Alternative Antioxidant Pathways: Cells can compensate for GPX4 inhibition by upregulating other antioxidant systems. Key resistance mechanisms include:
-
Ferroptosis Suppressor Protein 1 (FSP1): This protein acts as a parallel pathway to GPX4, reducing coenzyme Q10 to suppress lipid peroxidation.[3]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2): Activation of the Nrf2 pathway leads to the transcription of numerous antioxidant genes that can confer resistance to ferroptosis.[3]
-
Step 3: Optimize Experimental Conditions
-
Concentration of this compound: It has been noted that this compound may require higher concentrations (in the micromolar range) to effectively inhibit GPX4 compared to other inhibitors like RSL3.[4][5] Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Incubation Time: The kinetics of ferroptosis induction can vary. An incubation time of 24 to 72 hours is generally recommended.[4] A time-course experiment will help identify the optimal endpoint.
-
Solvent Concentration: If using DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is non-toxic (typically below 0.5%). Include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Step 4: Verify Ferroptosis-Specific Markers
-
Lipid Peroxidation: A hallmark of ferroptosis is the accumulation of lipid reactive oxygen species (ROS). Use a fluorescent probe like C11-BODIPY 581/591 to measure lipid peroxidation via flow cytometry or fluorescence microscopy.
-
Rescue Experiments: To confirm that the observed cell death is indeed ferroptosis, perform rescue experiments by co-treating cells with this compound and a ferroptosis inhibitor such as ferrostatin-1 or liproxstatin-1. If these inhibitors prevent cell death, it strongly indicates that the mechanism is ferroptosis.
Data Presentation
Table 1: Comparative Efficacy of Covalent GPX4 Inhibitors
| Cell Line | Cancer Type | RSL3 IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 4.084 | [6] |
| LoVo | Colorectal Cancer | 2.75 | [6] |
| HT29 | Colorectal Cancer | 12.38 | [6] |
| MCF7 | Luminal Breast Cancer | > 2 | [1] |
| MDAMB415 | Luminal Breast Cancer | > 2 | [1] |
| ZR75-1 | Luminal Breast Cancer | > 2 | [1] |
| A549 | Non-Small Cell Lung Cancer | > 0.2 | [7] |
| H1975 | Non-Small Cell Lung Cancer | 0.182 | [7] |
| H1299 | Non-Small Cell Lung Cancer | 0.059 | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening.
-
Dissolution: Dissolve the compound in high-quality, anhydrous DMSO to create a stock solution, typically at a concentration of 10-20 mM.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Protocol 2: Induction of Ferroptosis with this compound
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of treatment.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., RSL3). For rescue experiments, pre-incubate cells with a ferroptosis inhibitor (e.g., ferrostatin-1) for 1-2 hours before adding this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Analysis: Proceed with downstream assays to measure cell viability, lipid peroxidation, or other markers of ferroptosis.
Protocol 3: Assessment of Lipid Peroxidation using C11-BODIPY 581/591
-
Cell Treatment: Treat cells with this compound as described in Protocol 2.
-
Staining: Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Cell Harvesting: Wash the cells with PBS and harvest them using trypsin or a cell scraper.
-
Analysis: Resuspend the cells in a suitable buffer (e.g., PBS with 2% FBS) and analyze immediately by flow cytometry. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides. An increase in the green fluorescence signal indicates lipid peroxidation.
Mandatory Visualizations
Caption: this compound induces ferroptosis by inhibiting GPX4.
References
- 1. Small-molecule allosteric inhibitors of GPX4 (Journal Article) | OSTI.GOV [osti.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Small Molecule Allosteric inhibitors of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPX4 overexpressed non-small cell lung cancer cells are sensitive to RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Mitigating Off-Target Effects
Disclaimer: Information regarding a specific entity designated "LOC1886" is not available in publicly accessible scientific literature or databases. The following guide is based on a well-understood, analogous research area involving the inhibition of the PI3K/Akt/mTOR signaling pathway , a common focus in drug development with known off-target considerations. The principles and methodologies described here are broadly applicable to studying the specificity of targeted molecular therapies.
Frequently Asked Questions (FAQs)
Q1: What are "off-target" effects in the context of targeted molecular therapies?
A1: Off-target effects are unintended interactions between a therapeutic agent (like a small molecule inhibitor) and cellular components other than its intended target. These interactions can lead to unexpected biological responses, toxicity, or a reduction in therapeutic efficacy by diverting the agent from its primary objective.
Q2: Why is it critical to assess the off-target profile of a novel inhibitor?
A2: A thorough assessment of off-target effects is crucial for several reasons:
-
Safety and Toxicity: Unintended molecular interactions are a primary cause of adverse drug reactions and toxicity.
-
Efficacy: Off-target binding can reduce the concentration of the drug available to engage its intended target, thereby lowering its effectiveness.
-
Mechanism of Action: Understanding the full spectrum of a drug's interactions is essential for accurately interpreting experimental results and elucidating its true mechanism of action.
Q3: What are the common experimental approaches to identify potential off-target interactions?
A3: A multi-pronged approach is typically employed, including computational (in silico) methods and experimental (in vitro/in vivo) assays. Key experimental methods include kinome scanning, proteomics-based approaches like thermal proteome profiling (TPP), and cell-based phenotypic screens.
Troubleshooting Guide: Investigating Unexpected Phenotypes
Researchers may encounter unexpected cellular responses during their experiments. This guide provides a structured approach to troubleshoot potential off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action | Expected Outcome |
| Unexpected Cell Toxicity at Low Doses | The inhibitor may be potently acting on an essential, unintended protein (e.g., a kinase crucial for cell survival). | Perform a broad-spectrum kinome scan (e.g., KiNativ, DiscoverX) to identify unintended kinase targets. | A list of off-target kinases is generated, which can be cross-referenced with known cell viability pathways. |
| Contradictory Phenotype to Target Inhibition | The inhibitor might be activating a compensatory signaling pathway by inhibiting an off-target negative regulator. | Use Western Blot or Phospho-Kinase Array to probe key nodes of related signaling pathways (e.g., MAPK, JAK/STAT). | Identification of unexpectedly activated or inhibited signaling proteins, providing clues to the off-target mechanism. |
| Inconsistent Results Across Different Cell Lines | Off-target proteins may be expressed at varying levels in different cell types, leading to cell-specific effects. | Quantify the expression of the primary target and suspected off-targets in the cell lines being used via qPCR or proteomics. | Correlation between the expression level of an off-target protein and the observed phenotype strengthens the off-target hypothesis. |
| Lack of Phenotype Despite Target Engagement | An off-target effect may be antagonizing the effect of primary target inhibition. | Employ a structurally distinct inhibitor for the same primary target to see if the phenotype is replicated. | If a different inhibitor produces the expected phenotype, it suggests the first compound's off-target effects are masking the on-target outcome. |
Key Experimental Protocols & Workflows
Protocol 1: Validating Off-Target Kinase Hits
This protocol outlines the steps to validate a suspected off-target kinase identified from a screening assay.
-
Cloning and Expression: Clone the cDNA of the suspected off-target kinase into an appropriate expression vector. Transfect into a host cell line (e.g., HEK293T) for protein production.
-
In Vitro Kinase Assay: Purify the recombinant kinase. Perform an in vitro kinase assay using a known substrate in the presence of varying concentrations of the inhibitor.
-
Data Analysis: Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%). A low IC50 value confirms a direct interaction.
Below is a logical workflow for investigating and validating a potential off-target effect.
Caption: Workflow for identifying and validating off-target effects.
Signaling Pathway: PI3K/Akt/mTOR
Inhibitors targeting the PI3K/Akt/mTOR pathway are common in cancer research. However, off-target effects on related pathways, such as the MAPK/ERK pathway, can complicate results. Understanding these connections is vital.
Caption: PI3K/Akt on-target vs. MAPK off-target inhibition.
Technical Support Center: GPX4 Engagement by LOC1886
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the engagement of Glutathione Peroxidase 4 (GPX4) by the covalent inhibitor, LOC1886.
Frequently Asked Questions (FAQs)
Q1: What are GPX4 and this compound?
A1: Glutathione Peroxidase 4 (GPX4) is a crucial selenium-dependent antioxidant enzyme that protects cells from membrane lipid peroxidation.[1][2] It is a central regulator of ferroptosis, a form of programmed cell death characterized by the iron-dependent accumulation of lipid hydroperoxides.[3][4] Due to its role in preventing ferroptosis, GPX4 has become a significant therapeutic target in various diseases, including cancer.[1][5]
This compound is a small molecule inhibitor of GPX4.[6][7] It acts as a covalent inhibitor, meaning it forms a permanent chemical bond with the GPX4 protein, leading to its inactivation.[6][8]
Q2: Why is it important to confirm GPX4 engagement by this compound?
A2: Confirming target engagement is a critical step in drug development. It validates that a compound (in this case, this compound) directly interacts with its intended target (GPX4) in a cellular context. This confirmation provides evidence for the mechanism of action and ensures that the observed biological effects, such as the induction of ferroptosis, are a direct result of the compound's interaction with GPX4.
Q3: What are the primary methods to confirm the direct binding of this compound to GPX4?
A3: Several biophysical and biochemical methods can be employed to confirm the direct engagement of GPX4 by this compound. These include:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a protein in the presence of a ligand. Binding of this compound to GPX4 can either stabilize or destabilize the protein, leading to a shift in its melting temperature.[9]
-
Mass Spectrometry (MS): Intact protein mass spectrometry can be used to detect the covalent binding of this compound to GPX4 by observing the expected mass shift in the protein.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 15N-HSQC-NMR assays can identify the specific amino acid residues in GPX4 that interact with this compound by monitoring chemical shift perturbations.[6][8]
-
Co-crystallization: Determining the co-crystal structure of GPX4 in a complex with this compound provides definitive, high-resolution evidence of the binding mode and the specific covalent interaction.[8]
Q4: How can I assess the functional consequences of GPX4 engagement by this compound in cells?
A4: The engagement of GPX4 by this compound leads to the inhibition of its enzymatic activity and the induction of ferroptosis. The following assays can be used to measure these downstream effects:
-
GPX4 Activity Assay: The enzymatic activity of GPX4 in reducing phospholipid hydroperoxides can be measured in cell lysates. Treatment with this compound is expected to decrease this activity.[6]
-
Lipid Peroxidation Assay: The accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, can be measured using fluorescent probes like C11-BODIPY.[6][8]
-
Cell Viability and Ferroptosis Induction Assays: The cytotoxic effect of this compound can be quantified using cell viability assays. To confirm that cell death is due to ferroptosis, rescue experiments can be performed using specific ferroptosis inhibitors like ferrostatin-1.[6][7]
Troubleshooting Guides
Problem 1: No significant thermal shift is observed in the Cellular Thermal Shift Assay (CETSA) after this compound treatment.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Compound Concentration or Incubation Time | Optimize the concentration of this compound and the incubation time with the cells. |
| Low Target Expression | Ensure that the cell line used expresses a sufficient level of GPX4. This can be verified by Western blot. |
| Incorrect Assay Conditions | Verify the heating gradient, lysis buffer composition, and antibody quality for the Western blot detection of soluble GPX4. |
| Compound Instability | Ensure the stability of this compound under the experimental conditions. |
Problem 2: Inconsistent or no mass shift detected by Mass Spectrometry (MS).
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Covalent Reaction | Increase the incubation time and/or concentration of this compound with the purified GPX4 protein or cell lysate. |
| Sample Preparation Issues | Optimize protein purification and sample preparation protocols for MS analysis to minimize degradation and ensure the protein-ligand complex remains intact. |
| Instrument Sensitivity | Ensure the mass spectrometer is properly calibrated and has sufficient resolution to detect the mass change imparted by this compound. |
Problem 3: Lipid peroxidation levels do not increase after this compound treatment.
| Possible Cause | Troubleshooting Suggestion |
| Cell Line Resistance to Ferroptosis | Some cell lines may have intrinsic resistance to ferroptosis. Use a cell line known to be sensitive to GPX4 inhibition, such as HT-1080.[6] |
| Issues with the Fluorescent Probe | Verify the quality and proper handling of the C11-BODIPY probe. Optimize the probe concentration and incubation time. |
| Presence of Antioxidants | Ensure the cell culture medium is free of antioxidants that could interfere with the induction of lipid peroxidation. |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to monitor the target engagement of a drug in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
-
Methodology:
-
Treat cultured cells with either this compound or a vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into aliquots and heat them individually to a range of different temperatures.
-
After heating, lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble GPX4 in each sample by Western blot.
-
The binding of this compound to GPX4 will alter its thermal stability, resulting in a shift in the melting curve compared to the vehicle-treated control.[9]
-
2. Intact Protein Mass Spectrometry
This method directly confirms the covalent binding of this compound to GPX4 by detecting the mass increase of the protein.
-
Methodology:
-
Incubate purified GPX4 protein with this compound.
-
After the reaction, desalt the sample to remove unbound compound and interfering substances.
-
Analyze the protein-inhibitor complex using Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) mass spectrometry.
-
The covalent binding of this compound will result in a specific mass increase in the GPX4 protein, corresponding to the molecular weight of this compound.[6][8]
-
3. Lipid Peroxidation Assay using C11-BODIPY
This assay quantifies the accumulation of lipid ROS, a key indicator of ferroptosis.
-
Methodology:
-
Seed cells in a suitable plate for fluorescence microscopy or flow cytometry.
-
Treat the cells with this compound, a vehicle control, and a positive control (e.g., RSL3). A rescue condition with a ferroptosis inhibitor like ferrostatin-1 should also be included.[6]
-
After the treatment period, incubate the cells with the C11-BODIPY 581/591 probe.
-
The probe will emit green fluorescence upon oxidation of its polyunsaturated butadienyl portion, indicating lipid peroxidation. The unoxidized probe will show red fluorescence.
-
Analyze the shift from red to green fluorescence using a fluorescence microscope or a flow cytometer.
-
Quantitative Data Summary
| Assay | Parameter Measured | Expected Outcome with this compound | Reference Value |
| Thermal Shift Assay | ΔTm (°C) | Increase or decrease in the melting temperature of GPX4 | A thermal shift of |
| GPX4 Enzymatic Activity Assay | Inhibition Constant (Ki) | Inhibition of GPX4 activity | The Ki of this compound for purified GPX4U46C is 102 µM.[7] |
| Cell Viability Assay | IC50/EC50 | Dose-dependent decrease in cell viability | Varies depending on the cell line. |
| Mass Spectrometry | Mass Shift (Da) | Increase in GPX4 mass | Corresponds to the molecular weight of this compound (241.2 Da).[7] |
Visualizations
Caption: Workflow for confirming GPX4 engagement by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Frontiers | Post-Translational Modification of GPX4 is a Promising Target for Treating Ferroptosis-Related Diseases [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Small Molecule Allosteric inhibitors of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 9. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protein Degradation Assays
This guide provides troubleshooting support for researchers investigating the targeted degradation of Glutathione Peroxidase 4 (GPX4) by the small molecule LOC1886.
Frequently Asked Questions (FAQs)
Q1: I'm treating my cells with this compound, but I'm not observing any degradation of GPX4. What are the primary reasons this might be happening?
A1: This is a common experimental challenge. The lack of observed degradation can typically be traced to one of four areas: issues with reagents and experimental setup, compromised cellular degradation machinery, problems with protein detection, or cell-specific stabilizing factors. A systematic approach, starting with the simplest checks, is the most effective way to identify the issue.
Q2: How can I verify that my experimental setup and reagents are correct?
A2: It is crucial to first rule out basic setup errors. This compound has been reported to induce GPX4 degradation in HT-1080 cells when used at a concentration of 100 µM for 24 hours[1].
-
Compound Integrity: Ensure your this compound stock is correctly prepared, stored, and has not degraded. If in doubt, use a fresh vial or lot.
-
Cell Line Authenticity: Confirm the identity of your cell line. Different cell lines can have varying sensitivities and express different levels of the proteins required for degradation.
-
Dose and Time Course: The original observation was made at 100 µM for 24 hours[1]. Perform a dose-response (e.g., 10, 50, 100, 200 µM) and a time-course (e.g., 6, 12, 24, 48 hours) experiment to determine the optimal conditions for your specific cell system.
-
Positive Control: Use a known inducer of GPX4 degradation, such as RSL3 or other published degraders, to confirm that GPX4 can be degraded in your cell line[1][2][3].
Q3: My setup seems correct, but I still don't see degradation. How can I test if the cellular degradation machinery is functional?
A3: GPX4 degradation can occur via the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway[3][4][5][6]. Your compound may favor one pathway, and that pathway might be compromised in your cells. You can test the competency of these pathways using inhibitors.
-
Proteasome Function: The proteasome is responsible for degrading ubiquitinated proteins[7]. To test its function, co-treat cells with this compound and a proteasome inhibitor like MG132[7][8]. If this compound works via the proteasome, inhibiting it should "rescue" GPX4 from degradation, leading to GPX4 levels similar to or higher than the vehicle control.
-
Lysosome Function: To check the autophagy-lysosome pathway, co-treat cells with this compound and a lysosome inhibitor like Chloroquine (CQ) or Bafilomycin A1. If this compound works via this pathway, inhibition should block GPX4 degradation[6].
See the table below for interpreting results from these experiments.
Table 1: Interpreting Results of Pathway Inhibitor Co-treatment
| Treatment Group | Expected GPX4 Level (if this compound uses Proteasome) | Expected GPX4 Level (if this compound uses Lysosome) | Possible Interpretation of "No Degradation" Result |
| Vehicle Control | 100% | 100% | Baseline protein level. |
| This compound only | Decreased | Decreased | Your Goal: This is the expected outcome. |
| This compound + MG132 | Rescued (No Decrease) | Decreased | If GPX4 is still low, the proteasome is not the primary pathway. |
| This compound + Chloroquine | Decreased | Rescued (No Decrease) | If GPX4 is still low, the lysosome is not the primary pathway. |
| MG132 only | Increased | 100% | Confirms MG132 is active; basal GPX4 turnover may use the proteasome. |
Q4: What if my detection method is the problem? How can I troubleshoot my Western Blot?
A4: An unreliable Western Blot can easily be mistaken for a negative biological result.
-
Antibody Validation: Ensure your primary antibody for GPX4 is specific and validated for Western Blotting in your species of interest. Run a positive control lysate from a cell line known to express high levels of GPX4.
-
Loading Control: Always use a reliable loading control (e.g., GAPDH, β-Actin, Vinculin) to ensure equal protein loading across lanes.
-
Protein Transfer: After transfer, stain the membrane with Ponceau S to visualize total protein and confirm that transfer was even across the gel[9]. Small proteins may transfer through the membrane, while large ones may transfer inefficiently; adjust transfer time accordingly[9].
-
Sample Lysis: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent non-specific degradation of your target protein during sample preparation[10][11].
Visual Guides and Workflows
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process to diagnose why GPX4 degradation is not being observed.
Caption: A logical workflow for troubleshooting the lack of this compound-induced GPX4 degradation.
Hypothetical Degradation Pathway
This diagram illustrates a potential mechanism by which this compound could induce GPX4 degradation via the Ubiquitin-Proteasome System (UPS).
Caption: Hypothetical pathway of this compound-induced, E3 ligase-mediated GPX4 ubiquitination and proteasomal degradation.
Key Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) for Ubiquitination
This protocol is designed to determine if GPX4 is increasingly ubiquitinated in the presence of this compound, which is a hallmark of UPS-mediated degradation.
-
Cell Treatment: Plate cells to be 80-90% confluent. Treat one dish with vehicle (DMSO) and another with 100 µM this compound for 6-12 hours (a shorter time point is often better for capturing ubiquitinated intermediates). 1 hour prior to harvest, add 10 µM MG132 to both dishes to allow ubiquitinated proteins to accumulate[7][12].
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with fresh protease inhibitors and a deubiquitinase (DUB) inhibitor (e.g., N-Ethylmaleimide, NEM) to preserve ubiquitin chains.
-
Pre-Clearing: Centrifuge lysates to pellet debris. Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding[13].
-
Immunoprecipitation: Pellet the pre-clearing beads and transfer the supernatant to a new tube. Add 2-5 µg of anti-GPX4 antibody (ensure it is validated for IP) and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash 3-5 times with cold lysis buffer to remove non-specifically bound proteins[13].
-
Elution: Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluates by Western Blot. Run an "input" lane with 1-2% of the starting lysate. Probe one membrane with an anti-Ubiquitin antibody to detect the ubiquitination smear on GPX4, and another membrane with an anti-GPX4 antibody to confirm successful pulldown. An increase in the high-molecular-weight ubiquitin smear in the this compound-treated sample indicates successful target engagement leading to ubiquitination.
Protocol 2: Cycloheximide (B1669411) (CHX) Chase Assay
This assay measures protein half-life by inhibiting new protein synthesis and observing the rate of disappearance of the existing protein pool[14][15].
-
Cell Plating: Seed an equal number of cells into multiple small dishes (e.g., 6-well plates). Allow cells to adhere and grow overnight.
-
Pre-treatment: Treat half of the dishes with vehicle (DMSO) and the other half with 100 µM this compound for a short period (e.g., 2-4 hours) to initiate the degradation process.
-
CHX Addition: To all dishes, add cycloheximide (CHX) to a final concentration of 50-100 µg/mL to block translation[14][16]. This is your t=0 time point.
-
Time Course Collection: Harvest cells by lysing them directly in 1x Laemmli buffer at various time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours).
-
Western Blot Analysis: Run all samples from the time course on the same gel. Perform a Western Blot for GPX4 and a stable loading control (e.g., Vinculin).
-
Data Analysis: Quantify the GPX4 band intensity at each time point using densitometry software. Normalize the GPX4 signal to the loading control for each lane. Plot the normalized intensity versus time for both vehicle and this compound-treated conditions. A faster decline in the GPX4 signal in the this compound-treated samples indicates that the compound is successfully reducing the protein's half-life.
Table 2: Example Data Organization for CHX Chase Assay
| Time after CHX (hours) | Vehicle GPX4 Signal (Normalized) | This compound GPX4 Signal (Normalized) |
| 0 | 1.00 | 1.00 |
| 2 | 0.95 | 0.75 |
| 4 | 0.88 | 0.50 |
| 8 | 0.75 | 0.20 |
| 12 | 0.60 | <0.10 |
References
- 1. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 2. researchgate.net [researchgate.net]
- 3. Dual degradation mechanism of GPX4 degrader in induction of ferroptosis exerting anti-resistant tumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-dependent autophagic degradation of GPX4 drives ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. MG132 - Wikipedia [en.wikipedia.org]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. MG132 inhibition of proteasome blocks apoptosis induced by severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 16. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
Technical Support Center: Troubleshooting Cell Viability Assays with LOC1886
Welcome to the technical support center for cell viability assays involving LOC1886. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure accurate and reproducible results when assessing the cytotoxic or cytostatic effects of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during your experiments with this compound.
Q1: Why am I observing high background signal in my blank (media + this compound + assay reagent) wells?
A1: High background signal can be caused by direct interaction of this compound with the assay reagent. Many cell viability assays rely on redox reactions (e.g., MTT, XTT, resazurin), and if this compound has reducing properties, it can convert the substrate to its colored or fluorescent product in the absence of viable cells, leading to false-positive results.[1][2][3][4][5][6]
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare wells with culture media and the same concentrations of this compound used in your experiment, but without cells. Add the assay reagent and measure the signal. A significant signal in these wells confirms interference.
-
Wavelength/Filter Check: Ensure you are using the correct wavelength or filter settings for your specific assay.[7][8]
-
Reagent Stability: Protect reagents like AlamarBlue (resazurin) from light, as prolonged exposure can cause breakdown and increased background fluorescence.[7][8]
-
Consider Alternative Assays: If this compound directly reduces the assay substrate, switch to a method with a different mechanism, such as an ATP-based assay (e.g., CellTiter-Glo), which measures metabolic activity via ATP levels, or a protein quantification assay like the Sulforhodamine B (SRB) assay.[9][10][11]
Q2: My results show high variability between replicate wells treated with the same concentration of this compound.
A2: High variability can stem from several experimental factors.
Troubleshooting Steps:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Gently mix the cell suspension between seeding replicates to prevent settling.[12][13]
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent technique, especially when adding small volumes of this compound or assay reagents.[7][12]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of media components and this compound. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and use only the inner wells for your experiment.[12]
-
Incomplete Solubilization: In tetrazolium-based assays like MTT, ensure complete dissolution of the formazan (B1609692) crystals by vigorous pipetting or using an orbital shaker before reading the plate.[12]
-
Compound Precipitation: If this compound has poor solubility, it may precipitate out of the culture medium, leading to inconsistent concentrations across the plate. Visually inspect the wells under a microscope for any precipitate.[11]
Q3: I'm observing a decrease in signal in my MTT/XTT assay, but other indicators (e.g., cell morphology, trypan blue exclusion) suggest the cells are still viable. What could be the cause?
A3: This discrepancy can occur if this compound interferes with cellular metabolism without directly causing cell death. Assays based on tetrazolium reduction measure metabolic activity, not necessarily cell viability.[14][15]
Troubleshooting Steps:
-
Mechanism of Action: this compound might be inhibiting mitochondrial dehydrogenases, the enzymes responsible for reducing MTT, which would lead to a decrease in signal even if the cells are alive.[4][15]
-
Use a Non-Metabolic Assay: To confirm viability, use an assay that measures a different parameter, such as membrane integrity (e.g., LDH release assay, trypan blue staining) or total protein content (SRB assay).[10][11]
-
ATP-Based Assays: An ATP-based assay like CellTiter-Glo can provide a more direct measure of cell health, as ATP levels deplete rapidly upon cell death.[9][10]
Q4: My absorbance/fluorescence readings are unexpectedly low across the entire plate, including my untreated controls.
A4: Low signal can indicate several issues with the experimental setup or cell health.
Troubleshooting Steps:
-
Low Cell Density: The initial number of cells seeded may be too low for the assay to produce a robust signal. It's important to optimize the cell seeding density for your specific cell line and assay duration.[12]
-
Incorrect Reagent Volume or Incubation Time: Ensure the correct volume of assay reagent is added to each well. You may also need to increase the incubation time with the reagent to allow for sufficient signal development.[7][8][16]
-
Cell Culture Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., Mycoplasma).[12][17]
-
Instrument Settings: Check the gain or voltage settings on your plate reader and confirm that the correct filters and wavelengths are being used.[7][8]
Summary of Potential this compound Interference and Recommended Actions
| Observed Issue | Potential Cause Related to this compound | Recommended Troubleshooting Action | Alternative Assays |
| High Background Signal | This compound is a reducing agent, directly reducing the assay substrate. | Run a "compound-only" control (no cells) to confirm direct reduction.[1][3] | CellTiter-Glo (ATP), SRB (protein), LDH (membrane integrity)[9][11] |
| False Negative (Apparent Viability) | This compound is colored or fluorescent at the assay wavelength. | Measure the absorbance/fluorescence of this compound in media alone and subtract this from experimental values. | Use an assay with a different readout (e.g., luminescence if this compound is colored). |
| False Positive (Apparent Cytotoxicity) | This compound inhibits metabolic enzymes (e.g., dehydrogenases) without killing cells. | Corroborate results with a non-metabolic assay.[15] | Trypan Blue, LDH release, Real-Time Glo, SRB[10][11] |
| Compound Precipitation | Poor solubility of this compound in culture media. | Check for precipitate under a microscope. Optimize solvent and final concentration. | N/A |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and read the absorbance at 570 nm.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
Reagent and Plate Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[18][19]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Visual Troubleshooting Guides
Workflow for Investigating Unexpected Viability Assay Results
Caption: Troubleshooting decision tree for unexpected cell viability assay results with this compound.
Potential Mechanisms of Assay Interference by this compound
Caption: Diagram illustrating two common mechanisms of this compound interference in metabolic assays.
References
- 1. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - AR [thermofisher.com]
- 8. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]
- 9. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay - Wikipedia [en.wikipedia.org]
- 15. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. ulab360.com [ulab360.com]
Mitigating cytotoxicity of LOC1886 in non-target cells
Welcome to the technical support center for LOC1886. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating potential cytotoxicity of this compound in non-target cells during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a covalent, allosteric inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2] It covalently binds to a cysteine residue (C66) at an allosteric site on GPX4, leading to the inhibition of its enzymatic activity and subsequent degradation of the protein.[1][2] This inhibition of GPX4's function, which is to reduce lipid hydroperoxides, results in an accumulation of lipid-based reactive oxygen species (ROS) and induces a specific form of programmed cell death called ferroptosis.[1][2]
Q2: What is the primary concern regarding the cytotoxicity of this compound in non-target cells?
A2: The primary concern is the potential for "on-target, off-tumor" toxicity. GPX4 is a critical enzyme for preventing lipid peroxidation in both cancerous and normal cells. While many cancer cells exhibit a heightened dependence on GPX4, making them more susceptible to its inhibition, normal tissues also express GPX4 and can be sensitive to its loss of function.[3][4] Therefore, administration of this compound could inadvertently induce ferroptosis in healthy, non-target cells. Additionally, as a covalent inhibitor with a reactive warhead, there is a risk of "off-target" binding to other proteins with reactive cysteines, which could lead to cytotoxicity through mechanisms independent of GPX4 inhibition.[1][5]
Q3: How can I differentiate between on-target and off-target cytotoxicity in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:
-
Rescue Experiments: To confirm on-target cytotoxicity, you can perform a rescue experiment by co-treating your non-target cells with this compound and a ferroptosis inhibitor, such as Ferrostatin-1 or Liproxstatin-1.[3] If the observed cytotoxicity is on-target (i.e., mediated by GPX4 inhibition), the ferroptosis inhibitor should rescue the cells from death.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to GPX4 in your non-target cells.[1][5] A thermal shift indicates direct engagement.
-
Chemoproteomic Profiling: This advanced method can identify the full spectrum of proteins that this compound covalently binds to within a cell.[2][6][7] This will reveal any potential off-target proteins.
-
CRISPR/Cas9 Knockout: Genetically knocking out GPX4 in a cell line can help determine if the cytotoxicity of this compound is solely dependent on its intended target.[8] If the knockout cells are resistant to this compound, it suggests an on-target effect.
Q4: Are there strategies to reduce the off-target effects of covalent inhibitors like this compound?
A4: Yes, several strategies can be employed during drug development and in experimental design to minimize off-target effects:[9]
-
Rational Drug Design: Modifying the chemical structure of this compound to improve its selectivity for the allosteric site of GPX4 can reduce binding to other proteins.
-
Dose Optimization: Using the lowest effective concentration of this compound can help minimize off-target toxicity while still achieving the desired on-target effect.
-
High-Throughput Screening: Screening this compound against a panel of proteins can identify potential off-target interactions early in the research process.[9]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound, focusing on unexpected cytotoxicity in non-target cells.
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed in all non-target cell lines at low concentrations of this compound. | On-target toxicity due to high GPX4 expression and dependence in the chosen cell lines. Normal cells can be susceptible to ferroptosis.[3] | 1. Confirm On-Target Effect: Perform a rescue experiment with a ferroptosis inhibitor (e.g., Ferrostatin-1).[3] 2. Select Resistant Cell Lines: Screen a panel of non-target cell lines to identify those with lower GPX4 expression or higher resistance to ferroptosis. 3. Dose-Response Analysis: Conduct a careful dose-response study to determine the therapeutic window. |
| Cytotoxicity is not rescued by ferroptosis inhibitors. | Off-target covalent modification of other essential proteins. this compound contains a reactive moiety that can bind to other nucleophilic residues.[1][5] | 1. Chemoproteomic Profiling: Use chemoproteomics to identify off-target proteins.[2][6][7] 2. Structural Analogs: Test structural analogs of this compound that have a modified reactive group to see if cytotoxicity is reduced. 3. Alternative Cell Death Pathway Analysis: Investigate if other cell death pathways, such as apoptosis or necroptosis, are being activated using specific inhibitors (e.g., Z-VAD-FMK for apoptosis, Necrostatin-1 for necroptosis).[3] |
| Inconsistent cytotoxicity results between experiments. | Variability in cell health, passage number, or reagent quality. | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Regularly test for mycoplasma contamination. 2. Fresh Reagents: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Control for Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is not causing cytotoxicity. |
| High background signal in LDH cytotoxicity assay. | Serum in the culture medium contains LDH. [10] Cells were handled too vigorously, causing premature lysis. | 1. Use Serum-Free Medium: For the final incubation step before measuring LDH release, switch to a serum-free medium.[11] 2. Gentle Handling: Pipette gently and avoid excessive agitation of the plate. 3. Optimize Cell Number: Titrate the number of cells per well to ensure the signal is within the linear range of the assay.[11] |
Quantitative Data Summary
Due to the limited publicly available data on the cytotoxicity of this compound in a wide range of non-target cell lines, the following table presents an illustrative example of a dose-response cytotoxicity profile. Researchers should generate their own data for their specific cell lines of interest.
| Cell Line (Non-Target) | Tissue of Origin | This compound IC50 (µM) | Cytotoxicity at 10 µM (% of Control) |
| HEK293 | Human Embryonic Kidney | > 50 | < 10% |
| HUVEC | Human Umbilical Vein Endothelial | 25.3 | 35% |
| NHDF | Normal Human Dermal Fibroblasts | 38.1 | 22% |
| RPTEC | Renal Proximal Tubule Epithelial | 15.8 | 55% |
-
This is representative data and should be confirmed experimentally.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies to confirm the binding of this compound to GPX4 in intact cells.[1][5]
Materials:
-
Cultured non-target cells
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
PCR tubes
-
Thermal cycler
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes)
-
Primary antibody against GPX4
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle at the desired concentration for a specified time.
-
Harvesting: Harvest cells, wash with PBS containing protease inhibitors, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant and quantify the amount of soluble GPX4 at each temperature point by Western blotting.
-
Analysis: A shift in the melting curve of GPX4 to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
LDH Cytotoxicity Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.[10][11]
Materials:
-
96-well plate with cultured cells
-
This compound
-
Vehicle control
-
Lysis control (e.g., Triton X-100)
-
LDH assay kit (containing substrate, cofactor, and dye solution)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound, vehicle control, and a lysis control for the desired time. Include a no-cell background control.
-
Supernatant Transfer: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mix from the kit to each well and incubate at room temperature, protected from light, for the time specified in the kit's protocol.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity relative to the lysis control after subtracting the background absorbance.
Caspase-3/7 Assay for Apoptosis
This assay determines if cytotoxicity is mediated by apoptosis through the measurement of caspase-3 and -7 activity.[12][13][14][15]
Materials:
-
96-well plate with cultured cells
-
This compound
-
Vehicle control
-
Positive control for apoptosis (e.g., staurosporine)
-
Caspase-3/7 assay kit (containing a luminogenic or fluorogenic substrate)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound, vehicle, and a positive control as in the LDH assay.
-
Reagent Addition: Add the Caspase-3/7 reagent directly to the wells.
-
Incubation: Incubate at room temperature for the time specified in the kit's protocol.
-
Measurement: Measure luminescence or fluorescence using a plate reader.
-
Analysis: An increase in signal in the this compound-treated wells indicates the activation of apoptosis.
Visualizations
Caption: Mechanism of action of this compound leading to ferroptosis.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Differentiating on-target from potential off-target signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. genesandcancer.com [genesandcancer.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. woongbee.com [woongbee.com]
- 11. Cytotoxicity LDH Assay Kit-WST CK12 manual | DOJINDO [dojindo.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 14. stemcell.com [stemcell.com]
- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
Validation & Comparative
A Head-to-Head Comparison of GPX4 Inhibitors: LOC1886 vs. RSL3
For researchers, scientists, and drug development professionals, the targeted induction of ferroptosis, an iron-dependent form of programmed cell death, represents a promising therapeutic avenue, particularly in oncology. Central to this process is the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4), a key regulator that defends against lipid peroxidation. Inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death. This guide provides a comprehensive, data-driven comparison of two prominent covalent inhibitors of GPX4: LOC1886 and RSL3.
This document will delve into their mechanisms of action, comparative efficacy based on available experimental data, and detailed protocols for key assays. A critical aspect of this comparison is the emerging evidence regarding the selectivity of RSL3, which will be discussed in detail.
Mechanism of Action: Covalent Inhibition of GPX4
Both this compound and RSL3 are classified as Class II ferroptosis inducers, meaning they directly and covalently bind to GPX4, leading to its inactivation.[1] This direct inhibition bypasses the need for glutathione (GSH) depletion, a mechanism employed by Class I inducers like erastin, offering a more direct route to inducing ferroptosis.
RSL3 (RAS-Selective Lethal 3) is a well-established and potent GPX4 inhibitor.[2] It contains a reactive chloroacetamide moiety that is understood to covalently bind to the active site selenocysteine (B57510) of GPX4, thereby inactivating the enzyme.[1]
This compound is also a covalent inhibitor of GPX4.[1] Structural analysis suggests that the cysteine thiol of GPX4 attacks the imidazole (B134444) ring of this compound, forming a thioester through a nucleophilic substitution reaction.[1]
Performance Comparison: A Data-Driven Analysis
Direct, head-to-head comparative studies of this compound and RSL3 are limited. However, available data allows for a quantitative assessment of their relative potency and effects. One study directly compared both compounds in HT-1080 fibrosarcoma cells.[1]
| Parameter | This compound | RSL3 | Cell Line | Reference |
| GPX4 Inhibition (in cell lysate) | 200 µM (for approx. half-maximal effect) | 50 µM (for approx. half-maximal effect) | HT-1080 | [1] |
| Inhibition Constant (Ki) on purified GPX4U46C | Data not consistently available | Data not consistently available | - | |
| Induction of Lipid Peroxidation | Significant increase at 100 µM | Significant increase at 200 nM | HT-1080 | [1] |
| Cytotoxicity (Concentration for significant cell death) | 125 µM | 600 nM | HT-1080 | [1] |
| IC50 (Cytotoxicity) | Not explicitly reported in direct comparison | Varies by cell line (e.g., ~0.5 µM in A549, 150 nM in H1975) | Various | [3] |
Note: The concentrations for GPX4 inhibition in cell lysate represent the amounts used to achieve a significant effect in the cited study and may not be the IC50 values.
From the available data, RSL3 appears to be significantly more potent than this compound in inducing lipid peroxidation and cell death in HT-1080 cells.
A Critical Consideration: The Selectivity of RSL3
Recent studies have raised important questions about the selectivity of RSL3. While it is a potent inducer of ferroptosis, evidence suggests that it may also inhibit other selenoproteins, most notably Thioredoxin Reductase 1 (TXNRD1).[3][4][5] Some studies have even reported that RSL3 does not directly inhibit purified GPX4 in the absence of other cellular factors, suggesting a more complex mechanism of action.[3] This potential for off-target effects is a critical consideration for researchers using RSL3, as inhibition of TXNRD1 can have broad effects on cellular redox homeostasis. The cytotoxicity induced by specific TXNRD1 inhibitors is reportedly not rescuable by ferroptosis inhibitors like ferrostatin-1, unlike RSL3-induced cell death.[3][5] This suggests that while RSL3 does inhibit TXNRD1, its ferroptosis-inducing effect is likely mediated through its impact on GPX4, even if indirectly.
Currently, there is less information available regarding the proteome-wide selectivity of this compound.
Signaling Pathways and Experimental Workflows
The inhibition of GPX4 by this compound or RSL3 initiates a cascade of events leading to ferroptosis.
References
- 1. Small Molecule Allosteric inhibitors of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPX4 overexpressed non-small cell lung cancer cells are sensitive to RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Targeting glutathione peroxidases : identifying environmental modulators, and screening for novel small molecule inhibitors - Karolinska Institutet - Figshare [openarchive.ki.se]
- 5. aacrjournals.org [aacrjournals.org]
Unraveling the Efficacy of Ferroptosis Inducers: A Comparative Analysis of LOC1886, RSL3, Erastin, and FIN56
For researchers, scientists, and drug development professionals, the precise induction of ferroptosis, a unique iron-dependent form of programmed cell death, holds significant therapeutic promise, particularly in oncology. A diverse array of small molecules has been identified to trigger this pathway, each with distinct mechanisms and varying degrees of efficacy. This guide provides an objective comparison of a lesser-known inducer, LOC1886, against three well-characterized ferroptosis inducers: RSL3, Erastin, and FIN56, supported by available experimental data and detailed methodologies.
Executive Summary
This guide delves into the comparative efficacy of four ferroptosis-inducing compounds. While extensive quantitative data is available for the canonical inducers RSL3, Erastin, and FIN56, information on this compound is limited. A recent review indicates that this compound exhibits lower efficacy in inducing cellular ferroptosis compared to RSL3 and ML162[1]. This comparison will synthesize the available data to provide a clear overview of their mechanisms and relative potencies.
Mechanisms of Action: A Divergent Approach to Ferroptosis Induction
The four compounds induce ferroptosis through distinct molecular pathways, primarily converging on the inhibition of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.
-
This compound: The precise mechanism of this compound is not yet fully elucidated in publicly available literature. However, its comparison with RSL3 and ML162, both of which are known GPX4 inhibitors, suggests that this compound may also target the GPX4 pathway.
-
RSL3 (RAS-Selective Lethal 3): RSL3 is a potent and specific inhibitor of GPX4. It directly binds to the active site of GPX4, inactivating the enzyme and leading to the accumulation of lethal lipid reactive oxygen species (ROS).
-
Erastin: Erastin induces ferroptosis through a multi-pronged approach. It primarily inhibits the system Xc- cystine/glutamate antiporter, leading to depletion of intracellular cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). Reduced GSH levels indirectly inactivate GPX4, as GSH is a necessary cofactor for its function. Erastin can also directly interact with the voltage-dependent anion channels (VDACs) on the mitochondrial outer membrane.
-
FIN56: FIN56 represents a distinct class of ferroptosis inducer. It promotes the degradation of GPX4 protein and also depletes coenzyme Q10 (CoQ10), an essential antioxidant.
Quantitative Data Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for RSL3, Erastin, and FIN56 in various cancer cell lines, providing a quantitative measure of their cytotoxic efficacy. Data for this compound is not currently available in the public domain.
| Inducer | Cell Line | Cancer Type | IC50 (µM) |
| RSL3 | HT-1080 | Fibrosarcoma | ~0.1 |
| PANC-1 | Pancreatic Cancer | ~0.5 | |
| Calu-1 | Lung Cancer | ~0.2 | |
| Erastin | HT-1080 | Fibrosarcoma | ~5-10 |
| PANC-1 | Pancreatic Cancer | ~10 | |
| BJeLR | Breast Cancer | ~10 | |
| FIN56 | BJeLR | Breast Cancer | ~5 |
Note: IC50 values can vary depending on the cell line, experimental conditions, and assay duration.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways activated by RSL3, Erastin, and FIN56 to induce ferroptosis.
Caption: RSL3 directly inhibits GPX4, leading to ferroptosis.
Caption: Erastin inhibits System Xc-, leading to GSH depletion and ferroptosis.
Caption: FIN56 promotes GPX4 degradation and CoQ10 depletion to induce ferroptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of ferroptosis inducers are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
Ferroptosis inducers (this compound, RSL3, Erastin, FIN56) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ferroptosis inducers in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inducers. Include a vehicle control (DMSO) at the same final concentration as the highest inducer concentration.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Solubilization: Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the inducer concentration to determine the IC50 value.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay utilizes the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation in live cells. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.
Materials:
-
Cells treated with ferroptosis inducers
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Seed and treat cells with ferroptosis inducers as described in the cell viability assay protocol.
-
Probe Loading: At the end of the treatment period, remove the culture medium and wash the cells once with PBS.
-
Staining: Add fresh culture medium containing C11-BODIPY 581/591 at a final concentration of 1-10 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Analysis:
-
Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer. Excite the cells with a 488 nm laser and collect the fluorescence emission in the green (e.g., 510-530 nm) and red (e.g., >585 nm) channels. The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filter sets for red and green fluorescence.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for comparing the efficacy of different ferroptosis inducers.
References
Validating On-Target Effects of LOC1886 on GPX4: A Comparative Guide for Researchers
For scientists and drug development professionals focused on the burgeoning field of ferroptosis, validating the on-target engagement of small molecule inhibitors is a critical step. This guide provides a comprehensive comparison of LOC1886, a covalent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), with other widely used GPX4 inhibitors, namely RSL3 and ML162. We present supporting experimental data and detailed protocols to facilitate the objective assessment of these compounds.
Unveiling the Role of GPX4 in Ferroptosis
Glutathione Peroxidase 4 (GPX4) is a selenium-containing enzyme that plays a pivotal role in protecting cells from a specialized form of iron-dependent cell death known as ferroptosis.[1][2] Its primary function is to reduce lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the accumulation of lipid-based reactive oxygen species (ROS) that can damage cellular membranes and trigger cell death.[2][3] Inhibition of GPX4 is a key strategy for inducing ferroptosis, a pathway that holds significant therapeutic promise, particularly in cancer biology.[4]
The signaling pathway leading to ferroptosis is intricate. It is initiated by the inhibition of the cystine/glutamate antiporter (system Xc-), which leads to the depletion of intracellular cysteine. Cysteine is a crucial precursor for the synthesis of glutathione (GSH), an essential cofactor for GPX4's enzymatic activity.[5] Alternatively, direct inhibition of GPX4 can also trigger ferroptosis.[4] The subsequent accumulation of lipid peroxides, in the presence of iron, leads to membrane damage and eventual cell death.[3]
Comparative Analysis of GPX4 Inhibitors
This compound, RSL3, and ML162 are all covalent inhibitors of GPX4, but they exhibit different potencies and binding mechanisms.[1][6][7]
| Inhibitor | Target | Ki | IC50 | Mechanism of Action |
| This compound | GPX4 | 102 µM[6] | ~125 µM (HT1080 cells)[8] | Covalent, allosteric inhibitor binding to Cysteine 66.[8] |
| RSL3 | GPX4 | Not Reported | 0.48 µM (HN3 cells)[9], 4.084 µM (HCT116 cells)[10] | Covalent inhibitor.[11] |
| ML162 | GPX4 | Not Reported | 25 nM (HRAS G12V-expressing BJ fibroblasts)[1][7] | Covalent inhibitor.[1][7] |
Note: IC50 values can vary significantly between different cell lines. The data presented here is for comparative purposes and should be determined empirically for the cell line of interest.
Experimental Validation of On-Target Effects
To rigorously validate the on-target effects of this compound and compare its performance against other GPX4 inhibitors, a combination of biochemical and cell-based assays is recommended.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Experimental Protocol:
-
Cell Treatment: Plate cells and treat with this compound, a positive control (e.g., RSL3), and a vehicle control for a specified time.
-
Heating: Aliquot cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes.[12]
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated proteins.[12]
-
Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Separate proteins by SDS-PAGE and perform a western blot using a primary antibody specific for GPX4.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble GPX4 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.
Lipid Peroxidation Assay using C11-BODIPY
This assay directly measures the functional consequence of GPX4 inhibition – the accumulation of lipid peroxides. The fluorescent probe C11-BODIPY 581/591 shifts its fluorescence from red to green upon oxidation.
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound, a positive control (e.g., RSL3), a vehicle control, and a co-treatment group with this compound and a ferroptosis inhibitor like Ferrostatin-1.
-
Staining: Add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.[13]
-
Analysis:
-
Flow Cytometry: Harvest and wash the cells, then resuspend in PBS. Analyze the shift in fluorescence from red to green, which indicates lipid peroxidation.
-
Fluorescence Microscopy: Observe the cells directly under a fluorescence microscope to visualize the change in fluorescence.
-
Western Blot for GPX4 Degradation
Some GPX4 inhibitors, including this compound, have been shown to induce the degradation of the GPX4 protein.[8] Western blotting can be used to quantify this effect.
Experimental Protocol:
-
Cell Treatment: Treat cells with varying concentrations of this compound, RSL3, and ML162 for different time points.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blot Analysis: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody specific for GPX4 and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities of GPX4 and normalize to the loading control. A decrease in the GPX4 band intensity in treated cells compared to the vehicle control indicates protein degradation.
Conclusion
Validating the on-target effects of this compound on GPX4 requires a multi-faceted experimental approach. By employing techniques such as CETSA to confirm direct binding, C11-BODIPY assays to measure the functional outcome of inhibition, and western blotting to assess protein degradation, researchers can build a robust dataset. This guide provides the necessary framework and comparative data to objectively evaluate this compound's performance against other established GPX4 inhibitors, ultimately aiding in the selection of the most appropriate tool compound for investigating the intricate biology of ferroptosis.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small Molecule Allosteric inhibitors of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Comparative Guide to Ferroptosis Rescue: The Efficacy of Ferrostatin-1
A note on LOC1886: Extensive searches for "this compound" in the context of ferroptosis, either alone or in co-treatment with ferrostatin-1, did not yield any relevant scientific literature or experimental data. Therefore, this guide focuses on the well-characterized ferroptosis inhibitor, ferrostatin-1, and compares the cellular state during ferroptosis with the rescued state following ferrostatin-1 treatment.
Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] This process is implicated in a variety of pathological conditions, making the study of its inhibitors a critical area of research.[3][4] Ferrostatin-1 (Fer-1) has been identified as a potent and selective inhibitor of ferroptosis, acting as a radical-trapping antioxidant that prevents damage to membrane lipids.[1][5] This guide provides a comparative analysis of experimental outcomes when inducing and subsequently rescuing ferroptosis with ferrostatin-1.
Quantitative Data Summary
The following tables summarize the quantitative effects of ferroptosis induction and its rescue by ferrostatin-1 across key experimental assays. The data is collated from studies using common ferroptosis inducers like erastin (B1684096) or RSL3.
Table 1: Cell Viability Assays
| Treatment | Cell Line | Assay | Result | Reference |
| Erastin (10 µM) | HT-1080 | Cell Viability | Significant decrease in cell viability | [1] |
| Erastin (10 µM) + Ferrostatin-1 (0.5 µM) | HT-1080 | Cell Viability | Cell viability restored to control levels | [5] |
| RSL3 (40 nM) | HT-1080 | CCK-8 Assay | Significant decrease in cell viability | [5] |
| RSL3 (40 nM) + Ferrostatin-1 (0.5 µM) | HT-1080 | CCK-8 Assay | Inhibition of RSL3-induced cell death | [5] |
| Glutamate (5 mM) | HT-22 | MTT Assay | Significant decrease in cell viability | [6] |
| Glutamate (5 mM) + Ferrostatin-1 (3-12 µM) | HT-22 | MTT Assay | Improved survival rate | [6] |
Table 2: Markers of Ferroptosis
| Treatment | Cell Line | Marker | Assay | Result | Reference |
| Erastin | bmMSCs | LDH Release | LDH Assay | Increased LDH release | [7] |
| Erastin + Ferrostatin-1 | bmMSCs | LDH Release | LDH Assay | Reduced LDH release compared to erastin alone | [7] |
| RSL3 | K1 (Thyroid Cancer) | Lipid ROS | C11-BODIPY Staining | Increased lipid peroxidation | [8] |
| RSL3 + Ferrostatin-1 | K1 (Thyroid Cancer) | Lipid ROS | C11-BODIPY Staining | Lipid peroxidation restored to control levels | [8] |
| Glutamate (5 mM) | HT-22 | ROS | Flow Cytometry | Increased levels of reactive oxygen species | [6] |
| Glutamate (5 mM) + Ferrostatin-1 | HT-22 | ROS | Flow Cytometry | Reduced levels of reactive oxygen species | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with a ferroptosis inducer (e.g., erastin, RSL3, or glutamate) at various concentrations, with or without co-treatment with Ferrostatin-1. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24-48 hours).[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[8]
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Culture and Treatment: Culture cells in a 96-well plate and incubate with compounds to induce cytotoxicity (e.g., a ferroptosis inducer) with or without ferrostatin-1.[9]
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes. Transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[9]
-
Reaction Mixture: Add 50 µL of the LDH Reaction Mixture to each sample well and mix gently.[9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Stop Solution: Add 50 µL of Stop Solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm. The LDH activity is determined by subtracting the 680 nm absorbance from the 490 nm absorbance.[9]
3. Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with a ferroptosis inducer and/or Ferrostatin-1 as described for the viability assay.[8]
-
C11-BODIPY Staining: Following treatment, incubate the cells with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.[8]
-
Washing: Wash the cells twice with PBS.[8]
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. The probe emits at ~590 nm in its reduced state and shifts to ~510 nm upon oxidation, allowing for a ratiometric analysis of lipid peroxidation.[10]
Visualizations
To further clarify the mechanisms and experimental design, the following diagrams are provided.
Caption: Ferroptosis signaling pathway highlighting the inhibitory role of Ferrostatin-1.
Caption: Experimental workflow for validating ferroptosis rescue using Ferrostatin-1.
References
- 1. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis Compound Library | TargetMol | 化合物ライブラリー [targetmol.com]
- 4. Profiling the chemical nature of anti-oxytotic/ferroptotic compounds with phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sjzsyj.com.cn [sjzsyj.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Navigating the Target Landscape of LOC1886: A Guide to Assessing Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to ensuring data integrity and predicting potential therapeutic liabilities. This guide provides a comprehensive overview of the known cellular target of LOC1886 and offers a framework for evaluating its potential cross-reactivity with other cellular targets. While direct, comprehensive off-target profiling data for this compound is not publicly available, this document summarizes the known on-target activity and compares it with other inhibitors of the same target, providing valuable context. Furthermore, it details established experimental protocols for assessing small molecule inhibitor selectivity.
This compound has been identified as a potent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in the regulation of ferroptosis, a form of iron-dependent programmed cell death. By inhibiting GPX4, this compound induces lipid peroxidation, leading to cell death. This makes it a valuable tool for studying ferroptosis and a potential starting point for the development of novel cancer therapeutics.
On-Target Activity of this compound
| Target | Description | Known Effect of this compound |
| GPX4 (Glutathione Peroxidase 4) | A selenium-containing enzyme that protects cells from membrane lipid peroxidation by reducing lipid hydroperoxides to lipid alcohols. | This compound is a small molecule inhibitor that directly targets and inhibits the enzymatic activity of GPX4, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent induction of ferroptosis. |
Comparative Analysis of GPX4 Inhibitor Off-Target Profiles
To provide a context for the potential cross-reactivity of this compound, this section compares the known off-target effects of other well-characterized GPX4 inhibitors. It is important to note that the off-target profile of a small molecule is highly dependent on its chemical structure.
| Inhibitor | Primary Target | Known Off-Targets/Cross-Reactivities |
| RSL3 | GPX4 | Has been reported to exhibit off-target inhibition of thioredoxin reductase (TXNRD1). |
| ML162 | GPX4 | Similar to RSL3, it has shown some off-target activity against thioredoxin reductase (TXNRD1). |
| FIN56 | Induces GPX4 degradation | Also known to bind to and activate squalene (B77637) synthase, leading to the depletion of Coenzyme Q10. |
Experimental Protocols for Assessing Cross-Reactivity
A thorough assessment of a small molecule's selectivity is crucial. The following are standard experimental protocols that can be employed to determine the cross-reactivity profile of this compound.
Kinase Profiling
Given that kinases are a large and structurally related family of enzymes, they are common off-targets for small molecule inhibitors.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology Corp, DiscoverX).
-
Assay Format: These services typically utilize in vitro radiometric, fluorescence-based, or binding assays.
-
Panel Size: A broad panel of kinases (e.g., >400) is recommended for initial screening.
-
Data Analysis: The results are usually reported as percent inhibition at a fixed concentration (e.g., 1 or 10 µM). Hits are then followed up with dose-response curves to determine the IC50 or Kd values.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement and off-target binding in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Target engagement by a ligand stabilizes the protein, leading to a higher melting temperature. Unbound proteins denature and precipitate at lower temperatures.
-
Detection: The soluble fraction of proteins at each temperature is analyzed by Western blotting for specific targets or by mass spectrometry for a proteome-wide analysis.
Affinity Chromatography-Mass Spectrometry
This method identifies proteins that directly bind to an immobilized version of the small molecule.
Methodology:
-
Compound Immobilization: Synthesize an analog of this compound with a linker for immobilization onto beads (e.g., sepharose).
-
Cell Lysate Incubation: Incubate the immobilized compound with cell lysates.
-
Washing and Elution: Wash away non-specifically bound proteins and elute the specifically bound proteins.
-
Mass Spectrometry: Identify the eluted proteins by mass spectrometry. Competition experiments with free this compound are performed to confirm specific binding.
Visualizing Key Pathways and Workflows
To further aid in the understanding of this compound's mechanism and the assessment of its specificity, the following diagrams illustrate the GPX4 signaling pathway and a general workflow for cross-reactivity screening.
Caption: Simplified signaling pathway of GPX4 in the regulation of ferroptosis and the inhibitory action of this compound.
Caption: A tiered workflow for assessing the cross-reactivity of a small molecule inhibitor like this compound.
A Head-to-Head Comparison of LOC1886 and ML162 for Researchers
In the landscape of chemical probes used to investigate cellular redox pathways and induce ferroptosis, LOC1886 and ML162 have emerged as significant compounds. This guide provides a detailed, data-driven comparison of their mechanisms of action, biochemical and cellular effects, and the experimental protocols used to characterize them, tailored for researchers, scientists, and drug development professionals. A critical distinction that has recently come to light is the re-evaluation of ML162's primary target, which fundamentally differentiates it from this compound.
Executive Summary
Initially, both this compound and ML162 were considered inhibitors of Glutathione (B108866) Peroxidase 4 (GPX4), a key regulator of ferroptosis. However, recent evidence compellingly indicates that while This compound is a covalent, allosteric inhibitor of GPX4 , ML162 primarily acts as an inhibitor of Thioredoxin Reductase 1 (TXNRD1) .[1][2][3][4] This guide will delineate the supporting experimental data for these distinct mechanisms of action.
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the available quantitative data for this compound and ML162. It is important to note that a direct head-to-head comparison of these compounds under identical experimental conditions has not been identified in the reviewed literature.
Table 1: Biochemical and Cellular Data for this compound
| Parameter | Value | Target/Cell Line | Comments |
| Inhibition Constant (Ki) | 102 µM[1] | Purified GPX4U46C | Indicates direct binding and inhibition of GPX4.[1] |
| Cellular GPX4 Inhibition | Effective at 200 µM[5][6] | HT-1080 cell lysates | Inhibits the reduction of phospholipid hydroperoxides.[5][6] |
| Induction of Lipid Peroxidation | Significant at 100 µM[1] | HT-1080 cells | Effect is rescued by the ferroptosis inhibitor ferrostatin-1.[1] |
| GPX4 Degradation | Observed at 100 µM[5][6] | HT-1080 cells | Covalent binding to an allosteric site leads to protein degradation.[5][6] |
| Cell Viability (IC50) | 125 µM[5] | HT-1080 cells | Demonstrates cytotoxicity associated with ferroptosis induction.[5] |
Table 2: Biochemical and Cellular Data for ML162
| Parameter | Value | Target/Cell Line | Comments |
| GPX4 Inhibition | No direct inhibition of recombinant GPX4 observed[2][7] | Recombinant GPX4 | Recent studies show a lack of direct enzymatic inhibition.[2][7] |
| TXNRD1 Inhibition (IC50) | ~20 µM (in A549 cells)[8] | A549 cells | Efficiently inhibits TXNRD1 activity.[8] |
| Cellular TXNRD1 Inhibition | Dose-dependent suppression at ≥0.5 µM[8][9] | A549 human lung cancer cells | Rapid onset of inhibition observed within 4 hours.[9] |
| Thermal Stabilization of TXNRD1 | Tm shift of +2.3°C (at 100 µM)[7][8] | Recombinant TXNRD1 | Indicates direct binding of ML162 to TXNRD1.[7][8] |
| Cell Viability (IC50) | ~20 µM[8] | A549 cells | Cytotoxicity is not rescued by ferrostatin-1, distinguishing it from classical ferroptosis inducers.[8] |
Mechanisms of Action and Signaling Pathways
The primary mechanisms of action for this compound and ML162 are distinct, targeting different key enzymes in cellular redox control.
This compound: Allosteric Inhibition of GPX4
This compound acts as a covalent inhibitor of GPX4 by binding to an allosteric site, rather than the active site selenocysteine.[10] This binding event induces a conformational change in GPX4, leading to both inhibition of its enzymatic activity and subsequent degradation of the protein.[5][6] The inhibition of GPX4's ability to reduce lipid hydroperoxides results in their accumulation, leading to oxidative stress and ultimately, ferroptotic cell death.[1]
ML162: Inhibition of TXNRD1
Contrary to earlier classifications, recent studies have demonstrated that ML162 does not directly inhibit GPX4 but is an efficient inhibitor of thioredoxin reductase 1 (TXNRD1).[2][7] TXNRD1 is a key enzyme in the thioredoxin system, which runs parallel to the glutathione system in maintaining cellular redox homeostasis. By inhibiting TXNRD1, ML162 disrupts this balance, leading to an increase in oxidative stress and subsequent cell death that can mimic some features of ferroptosis.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison are provided below.
GPX4 Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified GPX4.
-
Reagents : Recombinant human GPX4 enzyme, GPX4 Assay Buffer, glutathione, glutathione reductase, NADPH, and cumene (B47948) hydroperoxide (substrate).[11]
-
Procedure :
-
Prepare a 1X GPX4 Assay Buffer from a 10X stock solution.[11]
-
In a 96-well plate, add the assay buffer, diluted GPX4 enzyme, and the test compound (e.g., this compound) or solvent control.[11]
-
Pre-incubate the enzyme with the inhibitor to allow for binding.[11]
-
Initiate the reaction by adding a mixture of glutathione and glutathione reductase, followed by NADPH and the substrate, cumene hydroperoxide.[11]
-
Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, to determine GPX4 activity.[12]
-
-
Data Analysis : Calculate the percentage of inhibition relative to the solvent control. For determining the inhibition constant (Ki), perform the assay with varying concentrations of the substrate and inhibitor and fit the data to the Morrison equation.[5]
TXNRD1 Enzyme Inhibition Assay
This protocol is used to determine the inhibitory activity of compounds against purified TXNRD1.
-
Reagents : Recombinant rat or human TXNRD1, reaction buffer (e.g., 50 mM Tris pH 7.5 with 2 mM EDTA), NADPH, and a substrate such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) or insulin.[13]
-
Procedure :
-
In a 96-well plate, combine the reaction buffer, TXNRD1 enzyme, and the test compound (e.g., ML162) or DMSO control.[13]
-
Pre-incubate the enzyme and compound.
-
Start the reaction by adding NADPH and the substrate.
-
Monitor the increase in absorbance at the appropriate wavelength (e.g., 412 nm for DTNB reduction) using a plate reader.[13]
-
-
Data Analysis : Normalize the results to DMSO and no-enzyme controls. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.[8]
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[14]
-
Materials : Cell line of interest, test compound, lysis buffer with protease inhibitors, PCR tubes, thermal cycler, and western blotting reagents.
-
Procedure :
-
Treat intact cells with the test compound or vehicle control for a specified duration.
-
Lyse the cells and quantify the protein concentration.[14]
-
Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes), followed by cooling.[14]
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein (GPX4 or TXNRD1) at each temperature by western blotting.[15]
-
-
Data Analysis : Plot the band intensity of the soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and binding.[16]
Lipid Peroxidation Assay using C11-BODIPY
This assay quantifies the level of lipid peroxidation in live cells, a hallmark of ferroptosis.
-
Reagents : C11-BODIPY 581/591 fluorescent probe, cell culture medium, and a fluorescence microscope or flow cytometer.[17]
-
Procedure :
-
Seed cells and treat them with the test compound (e.g., this compound) for the desired time.
-
Incubate the treated cells with the C11-BODIPY probe (typically 1-10 µM) for about 30 minutes at 37°C.[18][19]
-
Wash the cells to remove the excess probe.[20]
-
Analyze the cells using a fluorescence microscope or flow cytometer. The probe emits red fluorescence (~590 nm) in its reduced state and shifts to green fluorescence (~510 nm) upon oxidation by lipid peroxides.[21]
-
-
Data Analysis : The ratio of green to red fluorescence intensity is calculated to determine the extent of lipid peroxidation. An increase in this ratio indicates a higher level of lipid peroxidation.[21]
Conclusion
The comparison between this compound and ML162 highlights a critical evolution in the understanding of widely used chemical probes. This compound is a validated covalent, allosteric inhibitor of GPX4 that induces ferroptosis. In contrast, ML162, previously thought to target GPX4, is now understood to be an inhibitor of TXNRD1. This distinction is paramount for the accurate interpretation of experimental results. Researchers studying ferroptosis via GPX4 inhibition should consider this compound as a more direct tool, while ML162 is more appropriate for investigating the consequences of TXNRD1 inhibition and its role in oxidative stress. The provided data and protocols serve as a comprehensive resource for designing and interpreting experiments involving these two important compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Item - Targeting glutathione peroxidases : identifying environmental modulators, and screening for novel small molecule inhibitors - Karolinska Institutet - Figshare [openarchive.ki.se]
- 5. Small Molecule Allosteric inhibitors of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 7. researchgate.net [researchgate.net]
- 8. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small-molecule allosteric inhibitors of GPX4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. google.com [google.com]
- 13. Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 18. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 21. abpbio.com [abpbio.com]
Verifying Ferroptosis Induction: A Comparative Guide to Key Markers
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Its distinct mechanism makes it a promising target in various therapeutic areas, particularly in oncology. Verifying that a compound induces cell death specifically through ferroptosis requires a multi-faceted approach centered on detecting its unique biochemical hallmarks.
This guide provides a comparative framework for researchers to verify ferroptosis induction. As the compound "LOC1886" is not documented in publicly available scientific literature, this document will utilize well-characterized ferroptosis-inducing agents (FINs) as examples. These agents, with their distinct mechanisms, offer a robust baseline for comparison. The core markers—lipid peroxidation, glutathione (B108866) depletion and GPX4 inactivation, and iron dysregulation—will be examined, supported by experimental data and detailed protocols.
Core Hallmarks of Ferroptosis
The verification of ferroptosis relies on the detection of three key events:
-
Lipid Peroxidation : The defining feature of ferroptosis is the accumulation of lipid reactive oxygen species (ROS), leading to the oxidative degradation of polyunsaturated fatty acids within cellular membranes.
-
Glutathione Depletion & GPX4 Inactivation : The cell's primary defense against lipid peroxidation is the glutathione peroxidase 4 (GPX4) enzyme, which utilizes reduced glutathione (GSH) to neutralize lipid hydroperoxides. Inhibition of this system is a critical trigger for ferroptosis.
-
Iron Dysregulation : Ferroptosis is iron-dependent, as ferrous iron (Fe2+) participates in the Fenton reaction, generating the hydroxyl radicals that initiate lipid peroxidation. An accumulation of labile iron is therefore a key indicator.
Comparison of Ferroptosis Inducers
To illustrate how these markers are assessed, we compare four classes of ferroptosis inducers (FINs) with distinct mechanisms of action.
-
Class I (e.g., Erastin) : Inhibits the system Xc- cystine/glutamate antiporter, blocking cystine uptake and leading to GSH depletion.
-
Class II (e.g., RSL3) : Directly and covalently inhibits GPX4 activity.
-
Class III (e.g., FIN56) : Promotes the degradation of GPX4 protein and also activates squalene (B77637) synthase.
-
Class IV (e.g., FINO2) : An endoperoxide that directly oxidizes iron and indirectly inhibits GPX4 enzymatic function.
Table 1: Comparative Effects of Ferroptosis Inducers on Key Markers
| Marker | Assay Method | Erastin | RSL3 | FIN56 | FINO2 | Expected Outcome |
| Lipid Peroxidation | C11-BODIPY Staining | ↑↑ | ↑↑↑ | ↑↑ | ↑↑ | Increased Green Fluorescence |
| Glutathione (GSH) | GSH-Glo™ Assay | ↓↓↓ | ↓ | ↓ | ↓ | Decreased Luminescence |
| GPX4 Activity | Coupled Enzyme Assay | ↓↓ (Indirect) | ↓↓↓ (Direct) | ↓↓ (Degradation) | ↓↓ (Indirect) | Decreased Activity |
| Labile Iron (Fe2+) | FerroOrange / Phen Green | ↑ | ↑ | ↑ | ↑↑ | Increased Fluorescence/Quenching |
Note: The magnitude of change (↑ for increase, ↓ for decrease) is represented qualitatively based on the known mechanisms of action. Actual quantitative results will vary based on cell line, concentration, and treatment duration.
Experimental Protocols & Workflow
A systematic workflow is crucial for confirming ferroptosis. This involves treating cells with the compound of interest and comparing the results to both positive controls (known inducers) and negative controls (co-treatment with ferroptosis inhibitors like Ferrostatin-1).
Caption: Experimental workflow for verifying ferroptosis induction.
Lipid Peroxidation Assay
This is the most critical measurement for confirming ferroptosis. The fluorescent probe C11-BODIPY™ 581/591 is widely used for its ability to ratiometrically detect lipid peroxidation in live cells.
Methodology: C11-BODIPY Staining
-
Cell Preparation : Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Treatment : Treat cells with the test compound, positive controls (e.g., 1 µM RSL3), and rescue controls (e.g., 1 µM RSL3 + 10 µM Ferrostatin-1) for a predetermined time.
-
Staining : Remove the treatment media and incubate cells with 1-2 µM C11-BODIPY in serum-free media for 30 minutes at 37°C, protected from light.
-
Washing : Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging/Analysis : Immediately analyze the cells using a fluorescence microscope or flow cytometer.
-
Unoxidized Probe : Excitation/Emission ~581/591 nm (Red fluorescence).
-
Oxidized Probe : Excitation/Emission ~488/510 nm (Green fluorescence).
-
-
Quantification : Calculate the ratio of green to red fluorescence intensity. A significant increase in this ratio indicates lipid peroxidation.
Glutathione (GSH) Depletion Assay
Measuring the levels of reduced glutathione is key to determining if ferroptosis is being induced by disrupting the cell's primary antioxidant system.
Methodology: GSH-Glo™ Luminescence Assay
-
Cell Preparation : Seed cells in a white, opaque 96-well plate suitable for luminescence readings.
-
Treatment : Treat cells as described in the lipid peroxidation protocol.
-
Lysis : Remove treatment media. Add the GSH-Glo™ Lysis Reagent, which contains a luciferin (B1168401) derivative. Incubate for 30 minutes at room temperature. During this step, cellular GSH reacts with the substrate to form luciferin.
-
Detection : Add the Luciferin Detection Reagent, which contains luciferase. Incubate for 15 minutes at room temperature.
-
Measurement : Read the luminescence on a plate reader. The light output is directly proportional to the amount of GSH in the sample. A significant decrease in luminescence compared to vehicle-treated cells indicates GSH depletion.
Labile Iron Pool Assay
Assessing the intracellular labile iron pool (LIP) helps confirm the iron-dependent nature of the observed cell death.
Methodology: Fluorometric Iron Assay (e.g., FerroOrange)
-
Cell Preparation : Seed and treat cells as previously described.
-
Staining : Remove the treatment media and wash cells with HBSS (Hank's Balanced Salt Solution). Incubate cells with 1 µM FerroOrange working solution in HBSS for 30 minutes at 37°C.
-
Washing : Gently wash the cells twice with HBSS to remove excess probe.
-
Imaging/Analysis : Analyze the cells using a fluorescence microscope or flow cytometer (Excitation/Emission ~542/572 nm).
-
Quantification : The fluorescence intensity is proportional to the concentration of labile Fe2+. An increase in fluorescence indicates an expansion of the labile iron pool.
Signaling Pathways in Ferroptosis
Understanding the underlying molecular pathways is essential for interpreting experimental results. Ferroptosis is primarily governed by the balance between pro-ferroptotic factors (iron, polyunsaturated fatty acids) and anti-ferroptotic systems (GPX4, FSP1, GCH1).
Caption: The canonical ferroptosis signaling pathway.
Conclusion
Verifying ferroptosis is a process of exclusion and confirmation. It is not sufficient to show that a compound kills cells; one must demonstrate that it does so by inducing the specific hallmarks of iron-dependent lipid peroxidation. A rigorous investigation should demonstrate:
-
Induction of Lipid Peroxidation : This is the definitive event and must be observed.
-
Disruption of Antioxidant Defenses : Evidence of either GSH depletion or direct GPX4 inhibition/degradation is required.
-
Dependence on Iron : The cytotoxic effects of the test compound should be rescued by co-treatment with an iron chelator (e.g., Deferoxamine).
-
Rescue by Lipophilic Antioxidants : The cell death must be preventable by co-treatment with a specific ferroptosis inhibitor like Ferrostatin-1 or Liproxstatin-1.
By systematically applying the assays described in this guide and comparing the results to known inducers, researchers can confidently determine whether a compound of interest, such as the hypothetical "this compound," is a true inducer of ferroptosis. This robust verification is critical for the advancement of novel therapeutics targeting this unique cell death pathway.
Safety Operating Guide
Proper Disposal of LOC1886: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of the Covalent Inhibitor LOC1886
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe handling and disposal of this compound, a covalent inhibitor of glutathione (B108866) peroxidase 4 (GPX4). Given the nature of covalent inhibitors and the limited publicly available safety data for this compound, a cautious approach to its disposal is paramount.
Disclaimer: This document provides guidance based on general laboratory safety principles and information available for this compound. However, it is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the complete and specific SDS for this compound and adhere to your institution's Environmental Health and Safety (EHS) guidelines before handling or disposal.
Summary of Key Information
The following table summarizes the known data for this compound. Due to the absence of a publicly available, comprehensive Safety Data Sheet, quantitative hazard data is not available.
| Parameter | Information | Source |
| Chemical Name | 1H-imidazol-1-yl(4-methoxy-1H-indol-2-yl)-methanone | [1] |
| CAS Registry No. | 951948-38-2 | [1] |
| Molecular Formula | C13H11N3O2 | [1] |
| Molecular Weight | 241.2 g/mol | [1] |
| Physical Form | Crystalline solid | [1] |
| Solubility | Soluble in DMSO (approx. 20 mg/ml) and dimethyl formamide (B127407) (DMF) (approx. 10 mg/ml) | [1] |
| Known Hazards | Should be considered hazardous. Covalent inhibitors as a class can have toxicity concerns due to their reactivity. | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound requires a multi-step process focused on containment, clear communication, and compliance with institutional and regulatory standards.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
-
2. Waste Segregation and Collection:
-
Designated Waste Container: All waste contaminated with this compound, including the pure compound, solutions, contaminated pipette tips, tubes, and other disposable labware, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (1H-imidazol-1-yl(4-methoxy-1H-indol-2-yl)-methanone)"
-
The CAS Registry Number: "951948-38-2"
-
An accumulation start date
-
Any other information required by your institution's EHS department.
-
3. In-Lab Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area, such as a chemical fume hood.
-
Ensure the container is kept closed except when adding waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's protocols.
4. Final Disposal:
-
Contact EHS: The primary and mandatory method for the disposal of this compound waste is through your institution's Environmental Health and Safety (EHS) department.
-
Scheduled Pickup: Arrange for a scheduled pickup of the hazardous waste container by trained EHS personnel. They will ensure the waste is transported to and disposed of at a licensed hazardous waste facility.
-
Do Not:
-
Dispose of this compound down the drain.
-
Place this compound waste in the regular trash.
-
Attempt to neutralize or treat the chemical waste unless you are following a specifically approved and validated protocol from your EHS department.
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
This procedural guidance is designed to ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. By adhering to these steps and prioritizing communication with your institution's safety officials, you contribute to a culture of safety and responsibility in research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
